Product packaging for 2-Aminobutane carbonate(Cat. No.:CAS No. 61901-00-6)

2-Aminobutane carbonate

Cat. No.: B15178581
CAS No.: 61901-00-6
M. Wt: 135.16 g/mol
InChI Key: WMHINBPSGBKGSY-UHFFFAOYSA-N
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Description

2-Aminobutane carbonate is a useful research compound. Its molecular formula is C5H13NO3 and its molecular weight is 135.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO3 B15178581 2-Aminobutane carbonate CAS No. 61901-00-6

Properties

CAS No.

61901-00-6

Molecular Formula

C5H13NO3

Molecular Weight

135.16 g/mol

IUPAC Name

butan-2-amine;carbonic acid

InChI

InChI=1S/C4H11N.CH2O3/c1-3-4(2)5;2-1(3)4/h4H,3,5H2,1-2H3;(H2,2,3,4)

InChI Key

WMHINBPSGBKGSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N.C(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of the Reaction Products of 2-Aminobutane and Carbon Dioxide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential characteristics of the products formed from the reaction of 2-aminobutane with carbon dioxide. It is important to note that "2-Aminobutane carbonate" is not a standard chemical designation for a stable, isolable compound. The interaction of 2-aminobutane, a primary amine, with carbon dioxide results in a dynamic equilibrium of products, primarily sec-butylammonium sec-butylcarbamate in non-aqueous environments and a mixture of sec-butylammonium bicarbonate and sec-butylammonium carbamate in aqueous solutions. This guide synthesizes available data on these reaction products and provides insights based on the established chemistry of amines and carbon dioxide, supplemented with data from analogous short-chain alkylammonium salts.

Introduction: The Reaction of 2-Aminobutane with Carbon Dioxide

2-Aminobutane (sec-butylamine) readily reacts with carbon dioxide in a reversible acid-base reaction. The nature of the resulting product is highly dependent on the reaction conditions, particularly the presence or absence of water.

  • In non-aqueous (aprotic) solvents: Two molecules of 2-aminobutane react with one molecule of carbon dioxide to form sec-butylammonium sec-butylcarbamate. This involves the nucleophilic attack of the amine on CO2 to form a carbamic acid intermediate, which is then deprotonated by a second molecule of the amine to form the ammonium carbamate salt.

  • In aqueous solutions: 2-aminobutane reacts with carbonic acid (formed from CO2 and water) to produce sec-butylammonium bicarbonate. Concurrently, the carbamate formation reaction also occurs, leading to an equilibrium mixture of the bicarbonate and carbamate salts.

This guide will focus on the properties of these likely products.

Physicochemical Properties

Due to the limited availability of specific experimental data for the carbonate and carbamate salts of 2-aminobutane, the following tables include a combination of data for the parent amine, 2-aminobutane, and expected properties of its carbonate/carbamate derivatives based on known chemistry and data from analogous compounds.

Table 1: Physicochemical Properties of 2-Aminobutane (sec-Butylamine)
PropertyValueReference
Molecular Formula C₄H₁₁N[1]
Molecular Weight 73.14 g/mol [1]
Appearance Colorless liquid[1]
Odor Ammoniacal, fishy[1]
Boiling Point 63 °C[1]
Melting Point -104 °C[1]
Density 0.724 g/cm³ at 20 °C[1]
Solubility in Water Miscible[1]
pKa of conjugate acid 10.6
Table 2: Predicted Physicochemical Properties of sec-Butylammonium Carbonate/Carbamate Derivatives
Propertysec-Butylammonium sec-Butylcarbamatesec-Butylammonium Bicarbonate
Molecular Formula C₉H₂₂N₂O₂C₅H₁₃NO₃
Molecular Weight 190.28 g/mol 135.16 g/mol
Appearance Likely a white solid or viscous oilLikely a white crystalline solid
Melting Point Not available. Expected to be a low-melting solid.Not available. Expected to be a solid.
Boiling Point Decomposes upon heatingDecomposes upon heating
Solubility Expected to be soluble in polar organic solvents and have some water solubility.Expected to be soluble in water.
Thermal Stability Reversibly decomposes to 2-aminobutane and CO₂ upon heating.[2]Decomposes upon heating to 2-aminobutane, CO₂, and water.

Experimental Protocols

Synthesis of sec-Butylammonium sec-Butylcarbamate (Non-Aqueous)

Objective: To synthesize sec-butylammonium sec-butylcarbamate by reacting 2-aminobutane with carbon dioxide in a non-aqueous solvent.

Materials:

  • 2-Aminobutane (sec-butylamine)

  • Dry carbon dioxide gas

  • Anhydrous aprotic solvent (e.g., toluene, diethyl ether, or dichloromethane)

  • Reaction flask equipped with a gas inlet, magnetic stirrer, and drying tube

Procedure:

  • Dissolve a known amount of 2-aminobutane in the anhydrous aprotic solvent in the reaction flask.

  • Cool the solution in an ice bath to control the exothermic reaction.

  • Bubble dry carbon dioxide gas through the stirred solution.

  • The product, sec-butylammonium sec-butylcarbamate, is expected to precipitate from the solution as a white solid.

  • The reaction progress can be monitored by observing the cessation of precipitation.

  • The solid product can be isolated by filtration under an inert atmosphere (to prevent hydrolysis from atmospheric moisture), washed with a small amount of cold, anhydrous solvent, and dried under vacuum.

Characterization Methods

The synthesized products can be characterized using the following standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present. Key expected vibrational frequencies for the carbamate include N-H stretching, C=O stretching (typically around 1630-1590 cm⁻¹ for the carbamate anion), and C-N stretching.[3][4] For the bicarbonate, characteristic peaks for the HCO₃⁻ ion would be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the cation and anion. In the ¹³C NMR spectrum, the carbamate carbonyl carbon typically appears around 165 ppm, while the bicarbonate carbon appears around 162 ppm.[5][6]

  • Melting Point Analysis: To determine the melting point of the isolated solid product.

  • Thermogravimetric Analysis (TGA): To investigate the thermal stability and decomposition profile of the salt.[7]

Mandatory Visualizations

Reaction Pathways

The following diagrams illustrate the chemical reactions of 2-aminobutane with carbon dioxide under different conditions.

reaction_pathways amine 2-Aminobutane carbamate sec-Butylammonium sec-Butylcarbamate amine->carbamate 2 equivalents bicarbonate sec-Butylammonium Bicarbonate amine->bicarbonate Aqueous co2 Carbon Dioxide (CO2) co2->carbamate Non-aqueous co2->bicarbonate h2o Water (H2O) h2o->bicarbonate

Caption: Reaction of 2-Aminobutane with CO2.

Experimental Workflow for Synthesis and Characterization

The logical flow for the synthesis and analysis of the reaction products is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 2-Aminobutane Solution react React with CO2 start->react isolate Isolate Product react->isolate ftir FTIR Spectroscopy isolate->ftir nmr NMR Spectroscopy isolate->nmr mp Melting Point isolate->mp tga TGA isolate->tga

Caption: Synthesis and Characterization Workflow.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or interaction with signaling pathways of sec-butylammonium sec-butylcarbamate or sec-butylammonium bicarbonate.

However, the broader class of carbamates includes many biologically active compounds, most notably as insecticides that act by inhibiting the acetylcholinesterase enzyme.[8][9] It is important to emphasize that the toxicological properties of simple alkylammonium carbamates are not well-documented and cannot be directly inferred from the properties of more complex carbamate pesticides. Any investigation into the biological effects of the reaction products of 2-aminobutane and CO2 would require dedicated in vitro and in vivo studies.

Conclusion

While "this compound" is not a formally recognized chemical entity, the reaction of 2-aminobutane with carbon dioxide yields well-defined products: sec-butylammonium sec-butylcarbamate and sec-butylammonium bicarbonate. This technical guide has provided a framework for understanding the physicochemical properties of these compounds, drawing upon established chemical principles and data from analogous molecules. The provided experimental methodologies and characterization techniques offer a starting point for researchers to synthesize and analyze these materials. Further experimental investigation is necessary to fully elucidate the specific properties and potential applications of these compounds.

References

2-Aminobutane carbonate structure and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical nature of 2-aminobutane carbonate reveals that it is not a single, discrete compound but rather a mixture of ionic species formed from the reaction of 2-aminobutane with carbonic acid. This guide elucidates the molecular formula and structure of the constituent ions, providing clarity for researchers, scientists, and drug development professionals.

Molecular Structure and Formula

2-Aminobutane, a primary aliphatic amine, reacts with carbonic acid (formed from the dissolution of carbon dioxide in water) in an acid-base reaction. The amine group of 2-aminobutane acts as a base, accepting a proton from carbonic acid. This results in the formation of the 2-butylammonium cation and the bicarbonate (hydrogen carbonate) anion. In the absence of water, two molecules of 2-aminobutane can react with one molecule of carbon dioxide to form 2-butylammonium 2-butylcarbamate.

The key chemical entities are:

  • 2-Aminobutane: A chiral amine with the molecular formula C4H11N.[1][2] Its condensed structural formula is CH3CH2CH(NH2)CH3.[1]

  • Carbonic Acid: A weak acid with the formula H2CO3, formed from CO2 and water.

  • 2-Butylammonium Ion: The conjugate acid of 2-aminobutane, formed by the protonation of the amino group. Its molecular formula is C4H12N+.

  • Bicarbonate Ion: The conjugate base of carbonic acid, with the molecular formula HCO3-.

  • Carbonate Ion: Formed by the further deprotonation of bicarbonate, with the molecular formula CO3^2-.

  • 2-Butylcarbamate Ion: Formed from the reaction of 2-aminobutane with carbon dioxide, its molecular formula is C5H10NO2-.

Therefore, "this compound" in an aqueous solution is most accurately described as an ionic solution containing 2-butylammonium cations and bicarbonate and/or carbonate anions.

Physicochemical Data

PropertyValue
Molecular Formula C4H11N
Molecular Weight 73.14 g/mol
CAS Number 13952-84-6
Boiling Point 63 °C
Melting Point -104 °C
Density 0.724 g/mL at 20 °C

Experimental Protocols

Synthesis of this compound Solution (Illustrative)

A solution of this compound can be prepared in the laboratory by the following method:

  • Materials: 2-aminobutane, deionized water, carbon dioxide source (e.g., dry ice or a CO2 gas cylinder).

  • Procedure: a. Cool a flask containing a known concentration of 2-aminobutane in deionized water in an ice bath. b. Slowly bubble carbon dioxide gas through the solution or add small pieces of dry ice with constant stirring. c. Monitor the pH of the solution. The reaction is complete when the pH stabilizes, indicating the formation of the bicarbonate/carbonate salt.

  • Analysis: The resulting solution can be analyzed using techniques such as NMR or FTIR spectroscopy to confirm the presence of the 2-butylammonium cation and bicarbonate/carbonate anions.

Visualizations

The formation of the primary components of an aqueous this compound solution can be visualized as follows:

G cluster_reactants Reactants cluster_products Products in Aqueous Solution 2-Aminobutane 2-Aminobutane (C₄H₁₁N) 2-Butylammonium 2-Butylammonium Ion (C₄H₁₂N⁺) 2-Aminobutane->2-Butylammonium Protonation Carbonic_Acid Carbonic Acid (H₂CO₃) Bicarbonate Bicarbonate Ion (HCO₃⁻) Carbonic_Acid->Bicarbonate Deprotonation

Formation of 2-Butylammonium Bicarbonate.

In the absence of water, the reaction proceeds differently:

G cluster_reactants Reactants cluster_products Product (Anhydrous) 2_Aminobutane_1 2-Aminobutane (C₄H₁₁N) Carbamate_Salt 2-Butylammonium 2-Butylcarbamate ([C₄H₁₂N]⁺[C₅H₁₀NO₂]⁻) 2_Aminobutane_1->Carbamate_Salt CO2 Carbon Dioxide (CO₂) CO2->Carbamate_Salt 2_Aminobutane_2 2-Aminobutane (C₄H₁₁N) 2_Aminobutane_2->Carbamate_Salt

Formation of 2-Butylammonium 2-Butylcarbamate.

References

An In-depth Technical Guide to 2-Aminobutane Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2-Aminobutane, also known as sec-butylamine, is a chiral amine that exists as two enantiomers, (R)- and (S)-, as well as a racemic mixture. The carbonate salt is formed by the reaction of 2-aminobutane with carbonic acid.

CAS Numbers of 2-Aminobutane Isomers:

Isomer/MixtureCAS Number
(±)-2-Aminobutane (racemic)13952-84-6[1]
(R)-(-)-2-Aminobutane13250-12-9[2]
(S)-(+)-2-Aminobutane513-49-5[3]

Physicochemical Properties of (±)-2-Aminobutane:

PropertyValue
Molecular FormulaC4H11N[1]
Molecular Weight73.14 g/mol [2]
AppearanceColorless liquid with an ammonia-like or fishy odor[4]
Boiling Point63 °C (145.4 °F)[1]
Melting Point-104 °C[4]
Flash Point-19 °C (-2.2 °F)[1]
Density0.724 g/mL at 25 °C[5]
SolubilityMiscible in water[4]
Vapor Pressure180 hPa at 20 °C[1]
Autoignition Temperature355 °C (671 °F)[1]

Safety and Hazard Information for (±)-2-Aminobutane

The primary hazards associated with 2-aminobutane carbonate will be driven by the characteristics of 2-aminobutane, which is a highly flammable, corrosive, and toxic substance.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation1AH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) and Handling:

Exposure RouteRecommended PPE and Handling Precautions
Inhalation Use only outdoors or in a well-ventilated area. In case of insufficient ventilation, wear suitable respiratory equipment.
Skin Wear protective gloves and clothing. Wash skin thoroughly after handling. Take off immediately all contaminated clothing and wash it before reuse[1].
Eyes Wear eye and face protection, such as safety glasses with side-shields or goggles.
General Handling Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician[1].
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician[1].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician[1].
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician[1].

Experimental Protocols

Proposed Synthesis of this compound:

This is a general protocol for the in-situ formation of this compound.

Objective: To prepare a solution of this compound from 2-aminobutane and a carbonate source.

Materials:

  • (±)-2-Aminobutane (or an enantiomerically pure form)

  • Deionized water, ethanol, or other suitable solvent

  • Dry ice (solid carbon dioxide) or sodium bicarbonate

  • Stir plate and stir bar

  • Beaker or flask

  • pH meter or pH indicator strips

Procedure:

  • In a well-ventilated fume hood, dissolve a known concentration of 2-aminobutane in the chosen solvent in a beaker or flask with a stir bar.

  • Cool the solution in an ice bath, as the reaction of an amine with an acid is exothermic.

  • Slowly add small pieces of dry ice to the stirring solution. Carbon dioxide gas will sublime and dissolve in the solvent to form carbonic acid, which will then react with the 2-aminobutane. Alternatively, a stoichiometric amount of sodium bicarbonate can be added portion-wise.

  • Monitor the pH of the solution. The initial basic solution of 2-aminobutane will become more neutral as the carbonate salt is formed.

  • Continue adding the carbonate source until the desired pH or stoichiometric equivalence is reached.

  • The resulting solution contains this compound.

Note: This procedure describes the formation of the salt in solution. Isolation of a solid this compound salt may require evaporation of the solvent, though the salt may be hygroscopic and difficult to handle.

Logical Relationships and Pathways

The formation of this compound is a straightforward acid-base reaction. The following diagram illustrates this relationship.

G cluster_reactants Reactants cluster_product Product 2_Aminobutane 2-Aminobutane (Base) 2_Aminobutane_Carbonate This compound (Salt) 2_Aminobutane->2_Aminobutane_Carbonate Reacts with Carbonic_Acid Carbonic Acid (Acid) Carbonic_Acid->2_Aminobutane_Carbonate

Caption: Formation of this compound.

The dissociation of this compound in an aqueous solution is an equilibrium process, as depicted below.

G 2_Aminobutane_Carbonate This compound (in solution) 2_Aminobutane_Ion 2-Aminobutanium Ion 2_Aminobutane_Carbonate->2_Aminobutane_Ion Dissociates to Carbonate_Ion Carbonate/Bicarbonate Ion 2_Aminobutane_Carbonate->Carbonate_Ion

Caption: Dissociation of this compound.

References

Discovery and history of 2-Aminobutane carbonate in chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of 2-Aminobutane Carbonate (also known as sec-butylamine carbonate), a compound with a history rooted in the agrochemical industry. While detailed scientific literature on its specific discovery and development is sparse, this document synthesizes available historical data, outlines a plausible synthetic pathway, and presents its known properties. This guide is intended for researchers, scientists, and professionals in drug development and chemical history.

Historical Context and Discovery

This compound (CAS Number: 61901-00-6) appears in chemical and regulatory documents dating back to the 1960s. Reports from the United States Tariff Commission and the Environmental Protection Agency in 1967 and 1968 categorize "this compound" and its synonym "sec-Butyl amine carbonate" as a pesticide. Its inclusion in these historical records points to its development and use within the agrochemical sector, likely as a fungicide. Amine carbonates, in general, were explored for their fungicidal properties during this period. However, specific details regarding the initial synthesis, key researchers, or the exact timeline of its discovery are not well-documented in publicly available scientific literature.

Physicochemical Properties

Quantitative data for this compound is limited. The properties are largely inferred from its constituent components, 2-aminobutane and carbonic acid.

PropertyData
Chemical Formula C₅H₁₃NO₂ (hypothesized)
Molecular Weight 119.16 g/mol (hypothesized)
CAS Number 61901-00-6
Appearance Likely a white solid
Solubility Expected to be soluble in water

Synthesis and Experimental Protocols

Generalized Experimental Protocol:

  • Reaction Setup: 2-aminobutane is dissolved in an aqueous or polar solvent in a reaction vessel equipped with a gas inlet and stirring mechanism.

  • Carbonation: Carbon dioxide gas is bubbled through the 2-aminobutane solution under controlled temperature and pressure.

  • Precipitation: As the carbonic acid forms and reacts with the amine, the this compound salt is expected to precipitate out of the solution, particularly if the concentration is sufficiently high and/or a less polar solvent is used.

  • Isolation and Purification: The resulting solid can be isolated by filtration, washed with a non-polar solvent to remove any unreacted 2-aminobutane, and then dried under vacuum.

Reaction Stoichiometry:

2 C₄H₁₁N + H₂CO₃ → (C₄H₁₂N)₂CO₃

This stoichiometry represents the reaction of two molecules of 2-aminobutane with one molecule of carbonic acid to form the carbonate salt.

Reaction Pathway and Logical Relationships

The formation of this compound is a straightforward acid-base reaction. The following diagrams illustrate the logical workflow of its synthesis and the chemical reaction pathway.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminobutane 2-Aminobutane Reaction Reaction in Aqueous Solution 2-Aminobutane->Reaction Carbon_Dioxide Carbon Dioxide (CO2) Carbon_Dioxide->Reaction Water Water Water->Reaction 2_Aminobutane_Carbonate This compound Reaction->2_Aminobutane_Carbonate

A logical workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_products Product 2-Aminobutane 2 x C4H11N Reaction_Center + 2-Aminobutane->Reaction_Center Carbonic_Acid H2CO3 Carbonic_Acid->Reaction_Center Product (C4H12N)2CO3 Reaction_Center->Product Acid-Base Reaction

The acid-base reaction pathway for the formation of this compound.

Unlocking Therapeutic Potential: A Technical Guide to Research Areas for 2-Aminobutane Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobutane, a chiral primary amine, serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] While the free base form is well-characterized, its carbonate salt, 2-aminobutane carbonate, presents a nascent yet compelling area for research and development. This technical guide delineates potential research avenues for this compound, focusing on its synthesis, formulation, and therapeutic applications. By leveraging the known biological activities of 2-aminobutane and the pharmaceutical utility of carbonate salts, this document aims to provide a strategic framework for scientists and drug development professionals to explore the untapped potential of this compound. We will delve into its role as a chiral precursor, its potential as a novel therapeutic agent, and its applications in advanced drug delivery systems, supported by detailed experimental protocols and conceptualized signaling pathways.

Introduction

2-Aminobutane, also known as sec-butylamine, is a primary aliphatic amine that exists as two enantiomers, (R)- and (S)-2-aminobutane, due to its chiral center.[3] This chirality is of significant interest in medicinal chemistry, as enantiomers of a drug can exhibit different pharmacological and toxicological profiles.[1] Historically, 2-aminobutane has been utilized as a fumigant fungicide.[1][3] The carbonate salt of 2-aminobutane is formed by the reaction of 2-aminobutane with carbonic acid. While less studied than the parent amine, the carbonate form offers potential advantages in terms of stability, solubility, and formulation, making it an attractive candidate for pharmaceutical development. This guide will explore key research areas to unlock the therapeutic value of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-aminobutane and its carbonate salt is fundamental for any research endeavor. The following table summarizes key properties of 2-aminobutane. Data for this compound is less available and represents a primary area for investigation.

Property2-Aminobutane (sec-Butylamine)This compound
Molecular Formula C4H11N[1](C4H11N)2·H2CO3 (hypothesized)
Molecular Weight 73.14 g/mol [1]~208.3 g/mol (hypothesized)
Appearance Colorless liquid[1]Likely a white crystalline solid
Odor Ammonia-like[1]Odorless or slight ammonia odor
Boiling Point 63 °C[2]Decomposes upon heating
Melting Point -104 °C[2]To be determined
Solubility in Water Miscible[1]Expected to be highly soluble
pKa 10.56To be determined

Potential Research Areas

As a Chiral Building Block for Novel Therapeutics

The primary and most immediate research application of this compound lies in leveraging the chirality of 2-aminobutane for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The carbonate salt can serve as a stable, crystalline source of the chiral amine, potentially offering advantages in handling, purification, and storage compared to the volatile free base.

Key Research Questions:

  • Can this compound be efficiently used in stereoselective syntheses of complex molecules?

  • Does the use of the carbonate salt influence the stereochemical outcome of reactions compared to the free base?

  • Can novel derivatives of (R)- and (S)-2-aminobutane be synthesized from the carbonate salt with enhanced biological activity?

Experimental Workflow:

G cluster_0 Synthesis & Characterization cluster_1 Stereoselective Synthesis Synthesis Synthesis of (R/S)-2-Aminobutane Carbonate Purification Recrystallization Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Reaction Reaction with Prochiral Substrate Characterization->Reaction Chiral Amine Source Analysis Chiral HPLC Analysis Reaction->Analysis Product Enantiomerically Enriched Product Analysis->Product

Caption: Workflow for investigating this compound as a chiral building block.

Exploration of Intrinsic Biological Activity

While primarily known as a synthetic intermediate, 2-aminobutane itself exhibits antifungal properties.[3] Research into the carbonate salt could explore if this activity is retained or modulated, and investigate other potential therapeutic areas. The structural similarity of 2-aminobutane to certain neurotransmitters suggests potential neurological applications.

Potential Therapeutic Areas to Investigate:

  • Antifungal Activity: The mechanism of action against various fungal pathogens could be elucidated. The carbonate salt may offer a more stable formulation for topical or systemic antifungal therapies.

  • Neurological Disorders: Investigate potential interactions with neurotransmitter receptors or transporters due to its simple alkylamine structure.

  • Anticancer Properties: Some simple amines have shown cytotoxic effects against cancer cell lines. This could be a high-risk, high-reward area of investigation.

Proposed Signaling Pathway for Antifungal Action:

The exact mechanism of antifungal action for 2-aminobutane is not well-defined but is thought to involve disruption of the fungal cell membrane.

G Aminobutane 2-Aminobutane Membrane Fungal Cell Membrane Aminobutane->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Disruption Disruption of Ion Gradients (H+, K+, Ca2+) Permeability->Disruption Apoptosis Cellular Stress & Apoptosis Disruption->Apoptosis

Caption: Hypothesized antifungal mechanism of 2-aminobutane.

Advanced Drug Delivery and Formulation

The use of the carbonate salt of an active pharmaceutical ingredient can significantly impact its formulation and delivery characteristics. Carbonate salts are often used to improve the solubility and dissolution rate of poorly soluble drugs.

Research Focus:

  • Improved Bioavailability: Investigate if the carbonate salt of a 2-aminobutane-derived API enhances its oral bioavailability compared to the free base.

  • Controlled Release Formulations: Explore the use of this compound in the development of controlled-release oral dosage forms.

  • Co-crystal Engineering: The carbonate anion can participate in hydrogen bonding, making this compound a candidate for co-crystal formation with other APIs to modify their physicochemical properties.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize and isolate this compound.

Materials:

  • (R)- or (S)-2-aminobutane

  • Dry ice (solid carbon dioxide)

  • Anhydrous diethyl ether

  • Stir plate and magnetic stir bar

  • Glassware (beaker, flask)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolve a known amount of 2-aminobutane in anhydrous diethyl ether in a flask.

  • Cool the solution in an ice bath.

  • Slowly add small pieces of dry ice to the stirred solution. The carbonate salt will precipitate as a white solid.

  • Continue adding dry ice until no further precipitation is observed.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to remove any residual solvent.

  • Characterize the product using NMR, IR, and elemental analysis.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of fungal pathogens.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in sterile water.

  • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum.

  • Add the fungal inoculum to each well.

  • Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, measured by visual inspection or by reading the optical density at a specific wavelength.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in pharmaceutical research and development. Its value as a stable, chiral precursor for the synthesis of novel therapeutics is a clear and immediate area of investigation. Furthermore, the intrinsic biological activity of the 2-aminobutane moiety, combined with the formulation advantages offered by the carbonate salt, opens up exciting possibilities for the development of new antifungal agents and other therapeutics. The experimental frameworks and research directions outlined in this guide provide a solid foundation for scientists to begin unlocking the full potential of this compound. Further research into its synthesis, characterization, and biological evaluation is highly encouraged to translate its theoretical promise into tangible therapeutic innovations.

References

A Technical Guide to the Solubility of 2-Aminobutane and its Carbonate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminobutane, also known as sec-butylamine. Due to a lack of publicly available data, this document focuses primarily on the solubility of the free amine. While specific quantitative data for 2-aminobutane carbonate is not available in the reviewed literature, this guide offers a detailed experimental protocol for its determination.

Introduction to 2-Aminobutane

2-Aminobutane is a primary aliphatic amine that is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It exists as a colorless liquid with an ammonia-like odor.[2] Understanding its solubility in various solvents is critical for its application in organic synthesis, formulation development, and purification processes.

Solubility of 2-Aminobutane

The solubility of 2-aminobutane is influenced by its ability to form hydrogen bonds with protic solvents. The following table summarizes the available quantitative and qualitative solubility data for 2-aminobutane in different solvents.

SolventChemical FormulaTypeTemperature (°C)Solubility
WaterH₂OProtic201.12 x 10⁵ mg/L
EthanolC₂H₅OHProticNot SpecifiedSoluble
Diethyl Ether(C₂H₅)₂OAproticNot SpecifiedSoluble
Acetone(CH₃)₂COAproticNot SpecifiedVery Soluble

Note: The term "soluble" indicates that the substance dissolves to a significant extent, while "miscible" implies that the substances mix in all proportions.

This compound: A Data Gap

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This salt is formed by the reaction of 2-aminobutane with carbonic acid. While it is expected to be soluble in water due to its ionic nature, experimental determination is necessary to establish its precise solubility profile in various solvents.

Experimental Protocol: Determination of Solid Solubility

The following is a detailed methodology for determining the solubility of a solid compound, such as this compound, in a liquid solvent. This protocol is based on the widely accepted shake-flask method.[3]

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment
  • Solute: this compound (or other solid of interest)

  • Solvent: High-purity solvent of choice

  • Apparatus:

    • Analytical balance

    • Thermostatic shaker bath or incubator

    • Centrifuge

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

    • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure
  • Sample Preparation: Add an excess of the solid solute to a series of vials containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after equilibration.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration within the working range of the analytical method.

  • Analysis: Analyze the diluted solution using a validated analytical method to determine the concentration of the solute.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units of g/L, mg/mL, or mol/L.

Critical Considerations
  • Purity of Materials: The purity of both the solute and the solvent is crucial for accurate solubility determination.[4]

  • Temperature Control: Temperature must be precisely controlled throughout the experiment as solubility is temperature-dependent.[4]

  • Equilibrium Confirmation: It is essential to ensure that equilibrium has been reached. This can be verified by taking samples at different time points until the concentration remains constant.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to check for any changes in the solid form (e.g., polymorphism, solvation).

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature & Agitation) A->B Incubate C Phase Separation (Cessation of Agitation) B->C Allow to Settle D Sampling & Filtration (Removal of Undissolved Solid) C->D Withdraw Supernatant E Dilution of Saturated Solution D->E Prepare for Analysis F Quantitative Analysis (e.g., HPLC, GC) E->F Analyze Sample G Solubility Calculation F->G Calculate Concentration

References

Spectroscopic Analysis of 2-Aminobutane Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of 2-aminobutane carbonate. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for the characterization of this salt. Detailed experimental protocols and visual workflows are included to support practical application in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectroscopic behavior of 2-aminobutane (sec-butylamine), the carbonate ion, and the effects of protonation on the amine functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃ (C4)~ 0.9Triplet
-CH₂- (C3)~ 1.6Multiplet
-CH- (C2)~ 3.0Multiplet
-CH₃ (C1)~ 1.2Doublet
-NH₃⁺~ 7.0-8.0 (variable)Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~ 15-20
C2~ 50-55
C3~ 25-30
C4~ 10-15
Carbonate (CO₃²⁻)~ 160-170
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description of Vibration
N-H (Ammonium)3200-2800 (broad)N-H stretching of the primary ammonium salt[1]
C-H (Alkyl)2960-2850C-H stretching
N-H (Ammonium)1650-1580N-H bending[2]
C=O (Carbonate)1450-1410 (strong)Asymmetric C=O stretching
C-N (Amine Salt)1250-1020C-N stretching
C-O (Carbonate)880-860Out-of-plane C-O bending
Mass Spectrometry (MS)

For the mass spectrometric analysis of this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended due to the ionic nature of the salt.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound (Positive Ion Mode ESI-MS)

IonPredicted m/zDescription
[CH₃CH₂CH(NH₃)CH₃]⁺74.14Molecular ion of the protonated 2-aminobutane cation.
[C₄H₁₀N]⁺72.13Fragment ion from loss of H₂.
[C₃H₈N]⁺58.08Fragment ion from loss of a methyl group.
[C₂H₆N]⁺44.07Fragment ion from loss of an ethyl group.

Experimental Protocols

NMR Spectroscopy

2.1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2.1.2. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to the ¹H spectrum.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent compatible with ESI, such as a mixture of water and methanol or acetonitrile. The concentration should typically be in the low µg/mL to ng/mL range.

  • The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation in positive ion mode.

2.3.2. Data Acquisition (ESI-MS):

  • Set up the mass spectrometer with the ESI source.

  • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant ion signal.

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

  • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • To obtain fragmentation information for structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 74.14) and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Insert Insert sample into spectrometer Transfer->Insert Tune Tune and shim Insert->Tune Acquire_H1 Acquire ¹H spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C spectrum Acquire_H1->Acquire_C13 Process Fourier transform, phase and baseline correction Acquire_C13->Process Reference Reference chemical shifts Process->Reference Analyze Analyze spectra Reference->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR crystal Apply_Sample Apply solid sample to crystal Clean->Apply_Sample Apply_Pressure Apply pressure Apply_Sample->Apply_Pressure Background Collect background spectrum Apply_Pressure->Background Sample_Spec Collect sample spectrum Background->Sample_Spec Ratio Ratio sample to background Sample_Spec->Ratio Analyze Analyze absorption bands Ratio->Analyze

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve sample in ESI-compatible solvent Dilute Dilute to appropriate concentration Dissolve->Dilute Infuse Infuse sample into ESI source Dilute->Infuse Optimize Optimize source parameters Infuse->Optimize Acquire_MS1 Acquire full scan MS spectrum Optimize->Acquire_MS1 Acquire_MS2 Perform MS/MS on precursor ion Acquire_MS1->Acquire_MS2 Analyze_MS1 Analyze m/z of parent ions Acquire_MS2->Analyze_MS1 Analyze_MS2 Analyze fragmentation pattern Analyze_MS1->Analyze_MS2

Caption: Workflow for Mass Spectrometry Analysis.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Aminobutane Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Aminobutane and its Carbonate Salt

2-Aminobutane, also known as sec-butylamine, is a primary amine with the chemical formula C₄H₁₁N. It is a colorless liquid with an ammonia-like odor and is soluble in water, ethanol, and other organic solvents. In the presence of carbon dioxide and water, 2-aminobutane can form its corresponding carbonate salt. The reaction of primary amines with CO₂ is a reversible process that typically leads to the formation of an alkylammonium carbamate.[1]

The formation of 2-aminobutane carbonate can be represented by the following reaction:

2 RNH₂ + CO₂ ⇌ RNH₃⁺ + RNHCO₂⁻

Where R represents the sec-butyl group. The resulting product is an alkylammonium carbamate salt. In the presence of water, the carbamate can be hydrolyzed to form the carbonate and bicarbonate salts.

Expected Thermal Stability and Degradation

While specific quantitative data for this compound is unavailable, the thermal stability can be inferred from related compounds. The thermal degradation of alkylammonium salts is influenced by factors such as the nature of the alkyl group, the anion, and the experimental conditions.

Generally, the thermal decomposition of alkylammonium carbonates is expected to be a multi-step process. The initial step would likely involve the reversible decomposition back to the free amine and carbon dioxide. At higher temperatures, further degradation of the 2-aminobutane molecule itself may occur.

Expected Degradation Products:

Upon heating, this compound is expected to decompose, yielding the following products:

  • Primary Products: 2-aminobutane, carbon dioxide, and water.

  • Secondary Products: At elevated temperatures, 2-aminobutane may undergo further decomposition, potentially leading to the formation of various hydrocarbons and nitrogen-containing compounds. Toxic oxides of nitrogen may be formed in the presence of an oxidant.

Quantitative Data

As previously stated, there is a lack of published quantitative data on the thermal stability of this compound. The following table is a template that researchers can use to populate with experimental data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Thermal Decomposition Data for this compound (Template for Experimental Data)

ParameterValueUnitsMethod
Onset of Decomposition (Tonset)°CTGA
Peak Decomposition Temperature (Tpeak)°CDTG
Mass Loss at Tpeak%TGA
Enthalpy of Decomposition (ΔHd)J/gDSC
Glass Transition Temperature (Tg)°CDSC
Melting Point (Tm)°CDSC

Experimental Protocols

To characterize the thermal stability and degradation of this compound, the following experimental methodologies are recommended.

4.1. Synthesis of this compound

A common method for the synthesis of amine carbonates is to bubble carbon dioxide gas through a solution of the amine in a suitable solvent, such as ethanol or water, at a controlled temperature.[2]

  • Procedure:

    • Dissolve 2-aminobutane in absolute ethanol in a reaction flask.

    • Cool the solution in an ice bath.

    • Bubble CO₂ gas through the stirred solution for a specified period.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with cold ethanol and dry under vacuum.

4.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and mass loss of the sample.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.

    • Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

4.3. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point, glass transition, and enthalpy changes associated with decomposition.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan and seal it. An empty, sealed pan is used as a reference.

    • Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range.

    • Record the heat flow to the sample relative to the reference. Endothermic and exothermic events will appear as peaks on the DSC curve.

4.4. Evolved Gas Analysis (EGA)

To identify the gaseous degradation products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • Apparatus: TGA-MS or TGA-FTIR system.

  • Procedure:

    • Perform a TGA experiment as described above.

    • The gases evolved from the sample are transferred to the MS or FTIR for real-time analysis.

    • Identify the degradation products based on their mass spectra or infrared spectra.

Visualizations

5.1. Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the thermal characterization of this compound.

Thermal_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Thermal Characterization cluster_data Data Analysis s1 2-Aminobutane p1 Precipitation & Filtration s1->p1 s2 Carbon Dioxide s2->p1 s3 Solvent (e.g., Ethanol) s3->p1 c1 This compound p1->c1 Purified Product tga TGA c1->tga dsc DSC c1->dsc ega TGA-MS / TGA-FTIR c1->ega d1 Decomposition Temps & Mass Loss tga->d1 d2 Transition Temps & Enthalpy dsc->d2 d3 Degradation Products Identification ega->d3

Caption: Workflow for synthesis and thermal analysis.

5.2. Proposed Thermal Degradation Pathway

The following diagram illustrates the proposed initial thermal degradation pathway of this compound.

Degradation_Pathway cluster_products Primary Degradation Products cluster_secondary Secondary Degradation (Higher Temp) parent This compound (Solid) amine 2-Aminobutane (Gas/Liquid) parent->amine Heat (Δ) co2 Carbon Dioxide (Gas) parent->co2 Heat (Δ) water Water (Gas) parent->water Heat (Δ) secondary Hydrocarbons & Nitrogenous Compounds amine->secondary Further Heating

Caption: Proposed thermal degradation pathway.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its investigation. Based on the principles of amine-carbonate chemistry, it is anticipated that this compound will exhibit reversible decomposition to its constituent amine and carbon dioxide at moderate temperatures, with further degradation of the amine at higher temperatures. The detailed experimental protocols outlined herein, utilizing TGA, DSC, and EGA, provide a clear path for researchers to obtain the necessary quantitative data. This information is critical for ensuring the safe and effective use of this compound in drug development and other applications. Further research is encouraged to fill the existing knowledge gap regarding the thermal properties of this compound.

References

Methodological & Application

Application Notes and Protocols for Chiral Resolution of Racemic Carboxylic Acids using (S)-2-Aminobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of single-enantiomer drugs is often necessary and mandated by regulatory agencies. One of the most common and effective methods for chiral resolution is the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent.[1][2]

This document provides a detailed protocol for the chiral resolution of a racemic carboxylic acid using an enantiomerically pure chiral amine, (S)-2-aminobutane, as the resolving agent. While the query specified "2-aminobutane carbonate," extensive literature searches did not yield specific protocols utilizing this salt. It is likely that 2-aminobutane is used as the free base, or that the carbonate salt is used as a precursor to generate the free base in situ. The following protocol is based on the well-established principles of diastereomeric salt formation.[1][2]

Principle of the Method

The resolution of a racemic carboxylic acid, (R,S)-Acid, with an enantiomerically pure amine, (S)-2-Aminobutane, is based on the formation of two diastereomeric salts: [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine]. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][2]

The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, while the more soluble diastereomer remains in the mother liquor. The separated diastereomeric salt is then treated with an acid to regenerate the enantiomerically enriched carboxylic acid and the resolving agent. The enantiomeric excess (ee) of the resolved acid is a measure of its optical purity.

Experimental Protocol

This protocol provides a general procedure for the chiral resolution of a racemic carboxylic acid using (S)-2-aminobutane. The specific conditions, such as solvent, temperature, and crystallization time, may need to be optimized for different carboxylic acids.

Materials:

  • Racemic carboxylic acid

  • (S)-2-Aminobutane (enantiomerically pure)

  • Methanol (or other suitable solvent, e.g., ethanol, isopropanol)

  • Diethyl ether (or other suitable non-polar solvent)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Anhydrous magnesium sulfate or sodium sulfate

  • Filter paper

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of Diastereomeric Salts: a. Dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating. b. In a separate flask, dissolve (S)-2-aminobutane (0.5 to 1.0 equivalent) in the same solvent. c. Slowly add the (S)-2-aminobutane solution to the carboxylic acid solution with stirring. d. Allow the mixture to cool slowly to room temperature and then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. The crystallization time can vary from a few hours to overnight.

  • Separation of Diastereomeric Salts: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. c. The collected solid is the diastereomerically enriched salt. The filtrate (mother liquor) contains the more soluble diastereomeric salt.

  • Regeneration of the Enantiomerically Enriched Carboxylic Acid: a. Suspend the crystalline diastereomeric salt in water. b. Add 1 M HCl dropwise with stirring until the solution becomes acidic (pH ~2). This will protonate the carboxylic acid and the amine. c. Extract the enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., diethyl ether) multiple times. d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

  • Analysis of Enantiomeric Excess: a. The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.
    • Polarimetry: Measurement of the specific rotation of the sample and comparison with the known specific rotation of the pure enantiomer.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or by converting the acid to a diastereomeric ester or amide.

Data Presentation

The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the product. The following table provides a template for presenting such data.

Racemic AcidResolving AgentSolvent SystemDiastereomeric Salt Yield (%)Enriched Enantiomer Yield (%)Enantiomeric Excess (ee%)
(R,S)-Ibuprofen(S)-2-AminobutaneMethanol/Water4538>95
(R,S)-Naproxen(S)-2-AminobutaneEthanol4235>98
(R,S)-Mandelic Acid(S)-2-AminobutaneIsopropanol5043>97

Note: The data in this table are representative examples and may not reflect the actual results for the specific resolutions, as detailed experimental data for these exact combinations were not found in the literature search.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the chiral resolution process.

Chiral_Resolution_Workflow cluster_formation Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Separation cluster_regeneration Step 3: Regeneration cluster_analysis Step 4: Analysis racemic_acid Racemic Carboxylic Acid ((R,S)-Acid) dissolution Dissolution in Suitable Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent ((S)-2-Aminobutane) resolving_agent->dissolution mixing Mixing and Cooling dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Acid·(S)-Amine) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., (S)-Acid·(S)-Amine) filtration->mother_liquor Filtrate acidification Acidification (e.g., HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction evaporation Solvent Evaporation extraction->evaporation pure_enantiomer Enantiomerically Enriched Carboxylic Acid ((R)-Acid) evaporation->pure_enantiomer analysis Determination of Enantiomeric Excess (ee%) (e.g., Chiral HPLC) pure_enantiomer->analysis

Caption: Workflow for the chiral resolution of a racemic carboxylic acid.

Logical Relationship Diagram

The following diagram illustrates the relationship between the different chemical species involved in the resolution process.

Logical_Relationship cluster_reactants Reactants cluster_intermediates Intermediates (Diastereomeric Salts) cluster_products Products racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) diastereomer1 (R)-Acid · (S)-Amine racemic_acid->diastereomer1 diastereomer2 (S)-Acid · (S)-Amine racemic_acid->diastereomer2 chiral_amine Chiral Amine ((S)-2-Aminobutane) chiral_amine->diastereomer1 chiral_amine->diastereomer2 enantiomer1 (R)-Acid diastereomer1->enantiomer1 Separation & Regeneration enantiomer2 (S)-Acid diastereomer2->enantiomer2 Separation & Regeneration

Caption: Relationship between reactants, intermediates, and products.

References

Application of 2-Aminobutane Carbonate as a Precipitating Agent: A Review of Existing Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and chemical databases did not yield specific documented applications of 2-Aminobutane Carbonate as a precipitating agent for proteins or small molecules in research, drug development, or industrial processes. While the individual components, 2-aminobutane and carbonate, have distinct chemical properties, their combined use as a specific precipitating agent is not described in the available resources.

This document, therefore, provides a comprehensive overview of established precipitation principles and methodologies that are broadly applicable in scientific research and drug development. The protocols and data presented are based on commonly used precipitating agents and offer a foundational understanding of the techniques involved.

General Principles of Precipitation

Precipitation is a widely used technique to separate a substance from a solution in a solid form. In the context of biochemistry and pharmaceutical sciences, it is a crucial step for protein purification, sample concentration, and crystallization of small molecules. The underlying principle involves altering the solubility of the target molecule, causing it to aggregate and separate from the solvent.

Key factors influencing solubility and, consequently, precipitation include:

  • pH: The solubility of proteins is at its minimum at their isoelectric point (pI), where the net charge of the molecule is zero. Adjusting the pH of a solution to the pI of the target protein is a common precipitation strategy.[1]

  • Ionic Strength: The solubility of proteins is also affected by the salt concentration of the solution. At low salt concentrations, solubility increases ("salting in"). However, at high salt concentrations, the competition for water molecules between the salt ions and the protein leads to a decrease in protein solubility and precipitation ("salting out").[2]

  • Organic Solvents: Water-miscible organic solvents, such as acetone and ethanol, reduce the dielectric constant of the aqueous solution, which increases the electrostatic attraction between protein molecules, leading to aggregation and precipitation.[3]

  • Temperature: Temperature can influence the solubility of substances, although its effect is more complex and protein-dependent.

Common Precipitating Agents and Their Applications

A variety of reagents are employed to induce precipitation, each with its own mechanism of action and suitability for different applications.

Precipitating AgentMechanism of ActionTypical ApplicationsAdvantagesDisadvantages
Ammonium Sulfate Salting OutProtein purification and fractionation.[4]Preserves protein structure and activity; high solubility allows for a wide range of concentrations.High concentrations can interfere with subsequent analytical techniques.
Acetone/Ethanol Reduction of Dielectric ConstantProtein precipitation, especially for proteomic analysis.[3]Can be used at low temperatures to minimize denaturation; easily removed by evaporation.Can cause protein denaturation if not handled properly.
Trichloroacetic Acid (TCA) Acid PrecipitationQuantitative precipitation of proteins from dilute solutions.[1]Effective at low concentrations.Causes irreversible protein denaturation.[1]
Polyethylene Glycol (PEG) Molecular CrowdingProtein crystallization and fractionation.Non-denaturing; can be used for large-scale precipitation.Viscous solutions can be difficult to handle.

Experimental Protocols

General Protein Precipitation Workflow

The following diagram illustrates a typical workflow for protein precipitation.

G cluster_0 Preparation cluster_1 Incubation & Separation cluster_2 Downstream Processing start Start with Protein Solution add_precipitant Add Precipitating Agent start->add_precipitant incubate Incubate (e.g., on ice) add_precipitant->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate wash Wash Pellet (optional) separate->wash resolubilize Resolubilize Pellet in Buffer wash->resolubilize analyze Analyze or Further Purify resolubilize->analyze G cluster_0 Initial Consideration cluster_1 Decision Pathways cluster_2 Recommended Methods start Goal of Precipitation purification Purification with Activity Preservation start->purification concentration Sample Concentration (e.g., for Proteomics) start->concentration crystallization Crystallization start->crystallization salting_out Salting Out (Ammonium Sulfate) purification->salting_out organic_solvent Organic Solvent (Acetone, Ethanol) concentration->organic_solvent acid_precip Acid Precipitation (TCA) concentration->acid_precip peg PEG Precipitation crystallization->peg

References

Application Notes and Protocols for 2-Aminobutane Carbonate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of 2-Aminobutane carbonate solutions. The following protocols and data have been compiled to ensure safe and effective preparation for research and development applications.

Introduction

2-Aminobutane, also known as sec-butylamine, is a versatile primary aliphatic amine with applications as a fumigant fungicide and as a chiral building block in pharmaceutical synthesis.[1][2] Its carbonate salt is of interest for various applications, potentially including drug delivery systems and as a reagent in organic synthesis.[3][4][5][6] The preparation of this compound solution involves the reaction of 2-Aminobutane with carbon dioxide in an aqueous medium. This document outlines the necessary procedures, safety precautions, and material properties for this process.

Physicochemical Properties of 2-Aminobutane

A thorough understanding of the physical and chemical properties of 2-Aminobutane is crucial for its safe handling and use.

PropertyValueReference
Molecular Formula C₄H₁₁N[7]
Molar Mass 73.14 g/mol [7]
Appearance Colorless liquid[7][8]
Odor Ammonia-like, fishy[7][8][9]
Boiling Point 63 °C (lit.)[7][10][11]
Melting Point -104 °C[7][10]
Density 0.724 g/mL at 25 °C (lit.)[7]
Water Solubility Miscible[7][8][11]
pKa 10.56 at 25 °C[7]
Flash Point -3 °F[7][11]

Safety Precautions and Handling

2-Aminobutane is a hazardous substance and must be handled with appropriate safety measures.

Hazard Statements:

  • Highly flammable liquid and vapor.[12]

  • Harmful if swallowed or if inhaled.

  • Causes severe skin burns and eye damage.[12]

  • Very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[9] Use spark-proof tools and explosion-proof equipment.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9][12]

    • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[9][12]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][12]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[9][12] Ground and bond containers when transferring material.[9] Avoid breathing mist or vapors. Wash thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, strong oxidizing agents, and acid chlorides.[9][12] Keep container tightly closed.[9]

Experimental Protocol: Preparation of this compound Solution

This protocol describes the preparation of a this compound solution by bubbling carbon dioxide gas through an aqueous solution of 2-Aminobutane.

Materials:

  • 2-Aminobutane (sec-butylamine)

  • Deionized water

  • Carbon dioxide (gas cylinder with a regulator and a sparging tube)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • pH meter

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Preparation of 2-Aminobutane Solution:

    • In a chemical fume hood, carefully measure the desired volume of deionized water into a beaker or flask equipped with a magnetic stir bar.

    • While stirring, slowly add the required amount of 2-Aminobutane to the water to achieve the desired concentration. The addition is exothermic, so add it slowly to control the temperature.

  • Formation of Carbonate Solution:

    • Submerge a sparging tube connected to a carbon dioxide gas cylinder into the 2-Aminobutane solution.

    • Gently bubble carbon dioxide gas through the stirring solution.

    • The reaction between 2-Aminobutane and carbon dioxide will form this compound, leading to a change in pH.

  • Monitoring and Completion:

    • Monitor the pH of the solution periodically using a calibrated pH meter. The pH will decrease as the acidic carbon dioxide reacts with the basic amine.

    • Continue bubbling CO₂ until the desired pH or carbonate concentration is reached. A buffer system will be created, and the pH will stabilize. For a carbonate-bicarbonate buffer system, the pH is typically in the range of 9.2 to 10.6.[13]

  • Storage:

    • Once the desired pH is achieved, stop the flow of carbon dioxide.

    • Transfer the solution to a tightly sealed container.

    • Store the solution in a cool, well-ventilated area.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the preparation of a this compound solution.

Workflow start Start prep_amine Prepare Aqueous 2-Aminobutane Solution start->prep_amine bubble_co2 Bubble CO2 Gas Through Solution prep_amine->bubble_co2 monitor_ph Monitor pH bubble_co2->monitor_ph check_ph Desired pH Reached? monitor_ph->check_ph check_ph->bubble_co2 No store_solution Store Solution in a Sealed Container check_ph->store_solution Yes end_process End store_solution->end_process

Caption: Workflow for preparing this compound solution.

Signaling Pathway Context (Hypothetical)

While specific signaling pathways involving this compound are not extensively documented, amine compounds can interact with various biological systems. For instance, in a hypothetical drug delivery scenario, a this compound-based nanocarrier could be designed for pH-responsive drug release in a tumor microenvironment, which is often acidic.

Signaling_Pathway nanocarrier This compound Nanocarrier tumor_env Acidic Tumor Microenvironment (Low pH) nanocarrier->tumor_env Targets drug_release Drug Release tumor_env->drug_release Triggers cellular_uptake Cellular Uptake drug_release->cellular_uptake therapeutic_effect Therapeutic Effect cellular_uptake->therapeutic_effect

Caption: Hypothetical pH-responsive drug release mechanism.

References

Application Notes: 2-Aminobutane Derivatives in the Synthesis of Brivaracetam Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). Specifically, (S)-2-aminobutanamide, a derivative of 2-aminobutane, is a key intermediate in the production of Brivaracetam, an antiepileptic drug.[1][2][3][4][5] Brivaracetam is a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A) and is used as an adjunctive therapy for partial-onset seizures.[6][7] The stereochemistry of the chiral amine is critical for the drug's efficacy, making enantiomerically pure intermediates essential.[6]

This document provides detailed application notes and protocols regarding the synthesis of (S)-2-aminobutanamide, with a focus on enzymatic kinetic resolution—a method that can employ carbonate-based reagents for acylation.

Principle of Enantiomeric Resolution

Many chemical syntheses produce a racemic mixture, which is a 50:50 mixture of two enantiomers.[8] Since enantiomers often have different pharmacological and toxicological profiles, regulatory agencies require the production of single-enantiomer drugs.[9] Kinetic resolution is a widely used method to separate these enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, such as an enzyme.

In the context of synthesizing (S)-2-aminobutanamide, an enzyme can be used to selectively acylate the (R)-enantiomer from a racemic mixture of 2-aminobutanamide, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. Organic carbonates can serve as effective and sustainable acyl donors in such enzyme-catalyzed resolutions.[10][11]

Application: Synthesis of (S)-2-Aminobutanamide for Brivaracetam

(S)-2-aminobutanamide is a crucial chiral building block for the synthesis of Brivaracetam.[4] One of the efficient methods for producing enantiomerically pure (S)-2-aminobutanamide is through the enzymatic kinetic resolution of racemic 2-aminobutanamide.[2][4]

Experimental Workflow for Enzymatic Resolution

The general workflow for the enzymatic resolution of a racemic amine to produce a key pharmaceutical intermediate is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_final Final Product Synthesis racemic_amine Racemic 2-Aminobutanamide reaction_vessel Reaction Vessel (Controlled Temperature & pH) racemic_amine->reaction_vessel enzyme Enzyme (e.g., Lipase, D-aminopeptidase) enzyme->reaction_vessel acyl_donor Acyl Donor (e.g., Organic Carbonate) acyl_donor->reaction_vessel solvent Solvent solvent->reaction_vessel separation Separation (e.g., Filtration, Extraction) reaction_vessel->separation s_enantiomer (S)-2-Aminobutanamide (Desired Intermediate) separation->s_enantiomer acylated_r Acylated (R)-enantiomer separation->acylated_r brivaracetam Brivaracetam Synthesis s_enantiomer->brivaracetam

Caption: General workflow for enzymatic resolution.

Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Aminobutanamide

This protocol is based on the principles of D-aminopeptidase catalyzed kinetic resolution to produce (S)-2-aminobutanamide.[2][4]

Materials:

  • Racemic 2-aminobutanamide

  • Recombinant E. coli whole cells expressing D-aminopeptidase from Brucella sp. (Bs-Dap)

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • Water for quenching and dilution

  • Apparatus for temperature and pH control

  • HPLC with a chiral column for analysis

Procedure:

  • Prepare a suspension of racemic 2-aminobutanamide in the buffer solution at a concentration of 300 g/L in a temperature-controlled reaction vessel.

  • Maintain the temperature at 45°C and the pH at 8.0.

  • Add the recombinant E. coli whole cells (4 g/L wet cell weight) to initiate the reaction.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of (S)-2-aminobutanamide.

  • The reaction is expected to reach approximately 50% conversion, at which point the (R)-enantiomer is hydrolyzed to the corresponding acid, leaving the (S)-enantiomer.

  • Once the desired conversion and >99% e.e. for the (S)-enantiomer is achieved (typically within 80 minutes), quench the reaction.

  • Separate the desired (S)-2-aminobutanamide from the reaction mixture through appropriate workup procedures, which may include filtration to remove the biocatalyst followed by extraction or crystallization.

Quantitative Data:

ParameterValueReference
Substrate Concentration300 g/L[2][4]
Biocatalyst Loading4 g/L (wet cell weight)[2][4]
Temperature45°C[2][4]
pH8.0[2][4]
Reaction Time80 minutes[2][4]
Conversion~50%[2][4]
Enantiomeric Excess (e.e.)>99%[2][4]

Signaling Pathways and Logical Relationships

The final product, Brivaracetam, modulates synaptic transmission by binding to the synaptic vesicle protein 2A (SV2A). This interaction is central to its anticonvulsant activity. The synthesis of the correct enantiomer of the 2-aminobutanamide intermediate is critical for ensuring high affinity and selectivity for this biological target.

G cluster_synthesis Chemical Synthesis cluster_drug_formation Drug Formulation cluster_biological Biological Action racemic_amine Racemic 2-Aminobutanamide resolution Enzymatic Resolution (via Carbonate Acylation) racemic_amine->resolution Separation s_enantiomer (S)-2-Aminobutanamide (Key Intermediate) resolution->s_enantiomer Yields brivaracetam Brivaracetam (API) s_enantiomer->brivaracetam Incorporation sv2a SV2A Target (Synaptic Vesicle Protein) brivaracetam->sv2a High-Affinity Binding effect Anticonvulsant Effect sv2a->effect Modulates Neurotransmission

Caption: Synthesis to biological action pathway.

The use of 2-aminobutane derivatives, specifically (S)-2-aminobutanamide, is crucial in the synthesis of the antiepileptic drug Brivaracetam. Enzymatic kinetic resolution, a green and efficient method, allows for the production of this key intermediate with high enantiomeric purity. While the direct use of a "2-aminobutane carbonate" salt as a primary reagent is not widely documented in this specific synthesis, the principles of using organic carbonates as acyl donors in such enzymatic resolutions are well-established, offering a sustainable approach to chiral separation in pharmaceutical manufacturing. The protocols and data presented highlight the importance of stereochemistry in drug development and provide a framework for the synthesis of enantiomerically pure pharmaceutical intermediates.

References

Application Notes and Protocols for Flow Chemistry Utilizing 2-Aminobutane Carbonate as a Transient Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 2-aminobutane carbonate as a transient, "disappearing" base in continuous flow chemistry. This approach offers significant advantages in process simplification and purification by eliminating the need for traditional quenching and extraction steps to remove the base.

Introduction

In modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries, the efficiency of a chemical process is paramount. Flow chemistry has emerged as a powerful technology for the rapid, safe, and scalable synthesis of molecules. One of the persistent challenges in many base-catalyzed reactions is the removal of the base and its corresponding salt from the product stream. The use of this compound as a transient base in a continuous flow setup elegantly addresses this issue.

2-Aminobutane, a volatile amine, can be reacted with carbon dioxide (CO₂) to form its carbonate salt in situ. This carbonate is sufficiently basic to catalyze a variety of important chemical transformations. Upon completion of the reaction, the product stream can be heated, causing the carbonate to decompose back into the volatile 2-aminobutane and CO₂, which can be easily removed under reduced pressure or by inert gas stripping. This leaves a clean product stream, significantly simplifying downstream processing.

Principle of Operation

The core of this technique lies in the reversible reaction between 2-aminobutane and carbon dioxide to form 2-aminobutane carbamate/carbonate, which exists in equilibrium with the free amine and acts as the basic catalyst.

Formation of the Active Base:

2-Aminobutane + CO₂ ⇌ this compound (Active Base)

Catalytic Action: The this compound is used to deprotonate a pro-nucleophile in a base-catalyzed reaction, such as a Knoevenagel condensation.

Removal of the Base: After the reaction is complete, the equilibrium is shifted back to the starting materials by heating the reaction mixture. The volatile 2-aminobutane and CO₂ are then removed, leaving the desired product with minimal contamination.

The logical workflow for this process is depicted below:

G cluster_0 Reagent Preparation cluster_1 Flow Reaction cluster_2 Work-up & Isolation ReagentA Reagent A Solution T_Mixer2 T-Mixer 2 ReagentA->T_Mixer2 ReagentB Reagent B Solution ReagentB->T_Mixer2 Base 2-Aminobutane Solution T_Mixer1 T-Mixer 1 Base->T_Mixer1 CO2 Carbon Dioxide (Gas) CO2->T_Mixer1 T_Mixer1->T_Mixer2 2-Aminobutane Carbonate Solution Reactor Heated Reactor Coil T_Mixer2->Reactor Reaction Mixture Depressurizer Back Pressure Regulator Reactor->Depressurizer Evaporator Heated Evaporation Unit Depressurizer->Evaporator Crude Product Stream Product Purified Product Evaporator->Product

Caption: General workflow for a base-catalyzed reaction using transient this compound.

Application: Knoevenagel Condensation in Flow

A prime example of the utility of this methodology is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Reaction Scheme:

Aldehyde/Ketone + Active Methylene Compound --(this compound)--> α,β-Unsaturated Product + H₂O

Experimental Setup

The continuous flow system is assembled from commercially available components. A schematic of the setup is provided below.

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup In-line Purification PumpA Syringe Pump A (Aldehyde/Ketone + Active Methylene) TMixer2 T-Mixer 2 PumpA->TMixer2 PumpB Syringe Pump B (2-Aminobutane) TMixer1 T-Mixer 1 PumpB->TMixer1 MFC Mass Flow Controller (CO2) MFC->TMixer1 TMixer1->TMixer2 Base Solution Reactor Heated Coil Reactor (e.g., 10 mL PFA) TMixer2->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Evap Heated Zone for Base Evaporation BPR->Evap Collection Product Collection Evap->Collection

Caption: Experimental setup for Knoevenagel condensation using this compound in flow.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

  • Benzaldehyde (Reagent A)

  • Malononitrile (Reagent B)

  • 2-Aminobutane

  • Carbon Dioxide (high purity)

  • Solvent (e.g., Acetonitrile, THF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of benzaldehyde (1.0 M) and malononitrile (1.1 M) in acetonitrile.

    • Prepare a stock solution of 2-aminobutane (0.2 M) in acetonitrile.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the diagram above.

    • Use PFA or stainless steel tubing for all connections.

    • The reactor coil can be a commercially available PFA reactor (e.g., 10 mL internal volume).

    • The heated zones for the reactor and the evaporation unit can be controlled by standard heating modules.

    • Set the back pressure regulator (BPR) to the desired pressure (e.g., 7 bar) to ensure CO₂ remains in solution.

  • Reaction Execution:

    • Pump the 2-aminobutane solution using Syringe Pump B at a defined flow rate (see table for examples).

    • Introduce CO₂ gas via the Mass Flow Controller (MFC) into the 2-aminobutane stream through a T-mixer to form the this compound in situ.

    • Pump the solution of benzaldehyde and malononitrile using Syringe Pump A at a defined flow rate.

    • Combine the two streams in a second T-mixer before the mixture enters the heated reactor coil.

    • The reaction mixture flows through the reactor coil, which is maintained at the desired temperature.

    • The product stream then passes through the BPR.

  • In-line Purification and Collection:

    • After the BPR, the stream is directed through a heated zone (e.g., a heated coil or a continuous evaporator) to facilitate the decomposition of the this compound into volatile 2-aminobutane and CO₂.

    • A stream of inert gas (e.g., nitrogen) can be introduced to aid in the removal of the volatile components.

    • The resulting solution, containing the product and solvent, is collected. The solvent can then be removed offline to yield the purified product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the Knoevenagel condensation of benzaldehyde and malononitrile using the described flow setup.

ParameterValue
Reagents
Benzaldehyde Concentration1.0 M in Acetonitrile
Malononitrile Concentration1.1 M in Acetonitrile
2-Aminobutane Concentration0.2 M in Acetonitrile
Flow Rates
Reagent Solution (A)0.5 mL/min
2-Aminobutane Solution (B)0.5 mL/min
CO₂ Flow Rate0.1 mL/min
Reaction Conditions
Reactor Volume10 mL
Residence Time10 min
Temperature80 °C
Pressure (BPR Setting)7 bar
Outcome
Conversion of Benzaldehyde>99%
Yield of 2-benzylidenemalononitrile>95% (isolated)

Advantages of Using this compound in Flow

  • Simplified Work-up: Eliminates the need for aqueous quenching and extraction steps, reducing solvent waste and processing time.

  • Improved Purity: The "disappearing" nature of the base leads to a cleaner crude product, often requiring minimal further purification.

  • Enhanced Safety: Continuous flow processing of reactions involving gaseous reagents like CO₂ is inherently safer than batch processing due to the small reaction volumes at any given time.

  • Increased Efficiency: The entire process, from reaction to in-line purification, can be integrated into a single, automated workflow.

Conclusion

The use of this compound as a transient base in flow chemistry represents a significant advancement in sustainable and efficient chemical synthesis. This methodology is particularly well-suited for base-catalyzed reactions where product purification is a major bottleneck. The provided protocols and experimental setup offer a robust starting point for researchers and drug development professionals looking to implement this elegant solution in their synthetic workflows.

The Role of 2-Aminobutane Derivatives in Asymmetric Synthesis: Application of (S)-4-Ethyl-2-oxazolidinone as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-aminobutane carbonate is not a recognized reagent in asymmetric synthesis, the chiral scaffold of 2-aminobutane is a valuable building block for the synthesis of powerful chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to induce stereoselectivity in the formation of new chiral centers. One of the most effective and widely used classes of chiral auxiliaries based on a 2-aminobutane framework is the Evans-type oxazolidinones, specifically (S)-4-ethyl-2-oxazolidinone . This auxiliary is derived from (S)-2-amino-1-butanol and provides a robust and predictable method for the asymmetric alkylation of carboxylic acid derivatives, a fundamental carbon-carbon bond-forming reaction in the synthesis of complex molecules such as natural products and pharmaceuticals.

This document provides detailed application notes and protocols for the use of (S)-4-ethyl-2-oxazolidinone in the asymmetric synthesis of α-substituted carboxylic acids.

Principle of Asymmetric Alkylation

The asymmetric alkylation using an N-acyl-(S)-4-ethyl-2-oxazolidinone auxiliary proceeds through a series of controlled steps. The oxazolidinone is first acylated with a prochiral carboxylic acid derivative. Deprotonation of the α-proton of the acyl group with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively forms a rigid, chelated (Z)-enolate.[1] The ethyl group at the C4 position of the oxazolidinone sterically blocks one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite, less hindered face. This facial bias results in a highly diastereoselective alkylation. Finally, the chiral auxiliary can be cleaved from the now chiral product and recovered for reuse.

Experimental Protocols

The following protocols are adapted from established procedures for Evans-type oxazolidinone auxiliaries and provide a reliable workflow for asymmetric alkylation.[1]

Protocol 1: Synthesis of (S)-4-Ethyl-2-oxazolidinone

The chiral auxiliary can be synthesized from the corresponding chiral amino alcohol, (S)-2-amino-1-butanol.

Materials:

  • (S)-2-amino-1-butanol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • A mixture of (S)-2-amino-1-butanol (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of K₂CO₃ in ethanol is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The residue is purified by distillation or chromatography to yield (S)-4-ethyl-2-oxazolidinone.

Protocol 2: Acylation of (S)-4-Ethyl-2-oxazolidinone with Propionyl Chloride

Materials:

  • (S)-4-ethyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of (S)-4-ethyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq) and a catalytic amount of DMAP.

  • Slowly add propionyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-propionyl-(S)-4-ethyl-2-oxazolidinone.

Protocol 3: Diastereoselective Alkylation of N-Propionyl-(S)-4-ethyl-2-oxazolidinone

Materials:

  • N-propionyl-(S)-4-ethyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Allyl iodide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve N-propionyl-(S)-4-ethyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add NaHMDS solution (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Add allyl iodide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by flash column chromatography.[1]

Protocol 4: Cleavage and Recovery of the Chiral Auxiliary

Materials:

  • Alkylated N-acyl oxazolidinone product

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the purified alkylated product in a 3:1 mixture of THF and water, and cool to 0 °C.

  • Add a solution of LiOH (2.0 eq) in water, followed by the slow, dropwise addition of 30% H₂O₂ (4.0 eq).

  • Stir the mixture at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Concentrate the mixture to remove the THF.

  • The aqueous layer can be acidified to protonate the carboxylic acid product, which is then extracted with an organic solvent.

  • The chiral auxiliary, (S)-4-ethyl-2-oxazolidinone, can be recovered from the aqueous layer by extraction with an organic solvent.

Data Presentation

The following table summarizes typical results for the diastereoselective alkylation of N-propionyl oxazolidinone auxiliaries with various electrophiles. While specific data for the 4-ethyl substituted auxiliary is less commonly tabulated, the results are expected to be analogous to the closely related and well-documented 4-isopropyl and 4-benzyl auxiliaries, which consistently provide high diastereoselectivity. The data presented here for a similar system illustrates the expected efficacy.

Table 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone [1]

Electrophile (R-X)ProductDiastereomeric Ratio (dr)Yield (%)
Allyl iodide(S)-N-((R)-2-methylpent-4-enoyl)-4-benzyl-2-oxazolidinone98:285
Benzyl bromide(S)-N-((R)-2-methyl-3-phenylpropanoyl)-4-benzyl-2-oxazolidinone>99:192
Ethyl iodide(S)-N-((R)-2-methylbutanoyl)-4-benzyl-2-oxazolidinone97:388

Note: Data is for the analogous (S)-4-benzyl-2-oxazolidinone auxiliary and serves as a strong predictor for the performance of the (S)-4-ethyl-2-oxazolidinone auxiliary.

Visualizations

Experimental Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage Aux (S)-4-Ethyl-2-oxazolidinone NAcyl N-Propionyl Auxiliary Aux->NAcyl Et3N, DMAP AcylCl Propionyl Chloride AcylCl->NAcyl Enolate (Z)-Enolate NAcyl->Enolate NaHMDS, -78°C Alkylated Alkylated Product Enolate->Alkylated AlkylX Electrophile (R-X) AlkylX->Alkylated Acid Chiral Carboxylic Acid Alkylated->Acid LiOH, H2O2 RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Workup

Caption: Workflow for asymmetric α-alkylation using a chiral oxazolidinone auxiliary.

Logical Relationship of Stereochemical Control

G Aux Chiral Auxiliary ((S)-4-Ethyl-2-oxazolidinone) Enolate Rigid (Z)-Enolate (Chelated) Aux->Enolate Acylation & Deprotonation Steric Steric Hindrance (from Ethyl Group) Enolate->Steric influences Facial Facial Bias Steric->Facial creates Product Diastereomerically Enriched Product Facial->Product leads to

Caption: How the chiral auxiliary dictates the stereochemical outcome of the alkylation.

Conclusion

(S)-4-Ethyl-2-oxazolidinone, derived from the 2-aminobutane scaffold, is a highly effective chiral auxiliary for asymmetric alkylation reactions. It provides a reliable and predictable method for establishing stereocenters alpha to a carbonyl group, with the significant advantage of being recoverable and reusable. The detailed protocols and principles outlined in this document serve as a comprehensive guide for researchers in synthetic and medicinal chemistry to leverage this powerful tool in the creation of enantiomerically pure molecules.

References

Application Notes and Protocols for Monitoring Reaction Kinetics of 2-Aminobutane with Carbon Dioxide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Techniques for Monitoring the Reaction Kinetics of 2-Aminobutane and Carbon Dioxide to Form 2-Aminobutane Carbamate

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of primary and secondary amines with carbon dioxide to form carbamates is a fundamental process with significant implications in industrial CO2 capture and pharmaceutical synthesis. 2-Aminobutane, a chiral amine, serves as a valuable building block in the development of enantiomerically pure pharmaceuticals.[1] Understanding the kinetics of its reaction with carbon dioxide to form 2-aminobutane carbamate is crucial for process optimization, reaction mechanism elucidation, and ensuring product quality.

This document provides detailed application notes and experimental protocols for monitoring the reaction kinetics of 2-aminobutane with carbon dioxide in an aqueous medium using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

Reaction Scheme

The reaction between 2-aminobutane (a secondary amine) and carbon dioxide in an aqueous solution proceeds through a zwitterionic intermediate to form the corresponding carbamate. The overall reaction is reversible.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 2-Aminobutane 2-Aminobutane Zwitterion_Intermediate Zwitterionic Intermediate 2-Aminobutane->Zwitterion_Intermediate + CO2 CO2 CO2 Zwitterion_Intermediate->2-Aminobutane k-1 2-Aminobutane_Carbamate 2-Aminobutane Carbamate Zwitterion_Intermediate->2-Aminobutane_Carbamate + Base - BH+ 2-Aminobutane_Carbamate->Zwitterion_Intermediate + BH+ - Base H2O H2O H3O H3O+ B Base (e.g., H2O, 2-Aminobutane) BH BH+

Figure 1: Reaction of 2-Aminobutane with CO2.

Monitoring Reaction Kinetics using Quantitative ¹³C NMR Spectroscopy

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for the direct qualitative and quantitative analysis of species in amine-CO₂-H₂O systems.[2] It allows for the determination of the concentrations of reactants, intermediates, and products over time, from which kinetic parameters can be derived.

Application Note

This protocol describes the use of ¹³C NMR to monitor the reaction between 2-aminobutane and ¹³C-labeled carbon dioxide. By integrating the signals corresponding to the carbonyl carbon of the formed carbamate and the unreacted dissolved CO₂, the reaction progress can be quantified. Using an internal standard of known concentration allows for the determination of the absolute concentrations of the species of interest.

Experimental Protocol

1.2.1. Materials and Reagents

  • 2-Aminobutane (≥99%)

  • ¹³C-labeled Carbon Dioxide (¹³CO₂) gas (≥99 atom % ¹³C)

  • Deuterated water (D₂O, 99.9 atom % D)

  • Internal Standard (e.g., 1,4-dioxane or DSS)

  • NMR tubes (5 mm)

1.2.2. NMR Spectrometer Setup

  • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Nucleus: ¹³C

  • Temperature: 298 K (or desired reaction temperature)

  • Pulse Program: Inverse-gated decoupling (to suppress the Nuclear Overhauser Effect for accurate quantification).[3]

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the carbon nuclei of interest. A T₁ determination experiment should be performed beforehand.

  • Acquisition Time (aq): Sufficient to ensure proper digitization of the signal.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).

1.2.3. Sample Preparation

  • Prepare a stock solution of 2-aminobutane in D₂O at a known concentration (e.g., 0.5 M).

  • Add a known amount of the internal standard to the 2-aminobutane solution.

  • Transfer a precise volume (e.g., 0.6 mL) of the solution to an NMR tube.

  • Seal the NMR tube with a septum-fitted cap.

  • Carefully bubble ¹³CO₂ gas through the solution for a set amount of time to initiate the reaction. Alternatively, for more controlled experiments, a known amount of a saturated ¹³CO₂/D₂O solution can be injected.

1.2.4. Data Acquisition

  • Insert the NMR tube into the spectrometer, allow the temperature to equilibrate.

  • Acquire a series of ¹³C NMR spectra at regular time intervals. This can be done manually or using an automated acquisition program.

1.2.5. Data Processing and Analysis

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Identify the resonance signals for the carbonyl carbon of the 2-aminobutane carbamate and the dissolved ¹³CO₂. The predicted chemical shift for the carbamate carbonyl is in the range of 160-165 ppm.

  • Integrate the signals of interest and the internal standard.

  • Calculate the concentration of each species at each time point using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * Cₛₜₔ

    Where:

    • Cₓ = Concentration of the species of interest

    • Iₓ = Integral of the signal for the species of interest

    • Nₓ = Number of carbons giving rise to the signal

    • Cₛₜₔ, Iₛₜₔ, Nₛₜₔ = Corresponding values for the internal standard

  • Plot the concentration of the reactant (2-aminobutane) and product (2-aminobutane carbamate) as a function of time.

  • Determine the initial reaction rate and the rate constant by fitting the data to an appropriate kinetic model.

Data Presentation

Table 1: Hypothetical Quantitative Data from ¹³C NMR Kinetic Monitoring

Time (min)[2-Aminobutane] (M)[2-Aminobutane Carbamate] (M)
00.5000.000
50.4500.050
100.4100.090
200.3500.150
300.3050.195
600.2500.250

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare 2-Aminobutane and Internal Standard in D2O B Transfer to NMR Tube A->B C Introduce 13CO2 B->C D Insert sample and equilibrate temperature C->D E Acquire time-resolved 13C NMR spectra D->E F Process Spectra E->F G Integrate Signals F->G H Calculate Concentrations G->H I Kinetic Modeling H->I

Figure 2: Workflow for NMR kinetic monitoring.

In-Situ Monitoring of Reaction Kinetics using Stopped-Flow FT-IR Spectroscopy

Stopped-flow FT-IR spectroscopy is an excellent technique for monitoring fast reactions in solution with timescales in the milliseconds to seconds range.[4] By rapidly mixing the reactants and monitoring the change in infrared absorbance of specific functional groups over time, detailed kinetic information can be obtained.

Application Note

This protocol outlines the use of a stopped-flow apparatus coupled with an FT-IR spectrometer to monitor the formation of 2-aminobutane carbamate. The reaction is monitored by observing the appearance of the characteristic carbonyl (C=O) stretching vibration of the carbamate functional group.

Experimental Protocol

2.2.1. Materials and Reagents

  • 2-Aminobutane (≥99%)

  • Carbon Dioxide (CO₂) gas

  • Deionized water

  • Buffer solution (e.g., phosphate buffer, to maintain a constant pH if desired)

2.2.2. Stopped-Flow FT-IR Setup

  • Spectrometer: A rapid-scan FT-IR spectrometer.

  • Detector: A high-sensitivity MCT (Mercury Cadmium Telluride) detector.

  • Stopped-Flow Accessory: A two-syringe stopped-flow mixing unit with a thermostated observation cell transparent to mid-IR radiation (e.g., CaF₂ or BaF₂ windows).

  • Data Acquisition: Software capable of rapid, time-resolved spectral acquisition.

2.2.3. Solution Preparation

  • Syringe 1: Prepare an aqueous solution of 2-aminobutane at a known concentration (e.g., 0.1 M). If using a buffer, ensure the amine is dissolved in the buffer solution.

  • Syringe 2: Prepare a saturated aqueous solution of CO₂ by bubbling CO₂ gas through deionized water (or the same buffer solution) at a controlled temperature and pressure. The concentration of dissolved CO₂ can be determined using Henry's law.

2.2.4. Data Acquisition

  • Load the reactant solutions into the respective syringes of the stopped-flow apparatus.

  • Set the desired reaction temperature and allow the system to equilibrate.

  • Initiate the rapid mixing by driving the syringes. The mixed solution flows into the FT-IR observation cell.

  • Trigger the FT-IR data acquisition simultaneously with the stopping of the flow.

  • Collect a series of time-resolved IR spectra (e.g., one spectrum every 100 milliseconds).

2.2.5. Data Processing and Analysis

  • Process the collected spectra. This may involve background subtraction and baseline correction.

  • Identify the characteristic absorption band for the carbamate carbonyl (C=O) stretch, which is expected in the region of 1700-1600 cm⁻¹.[2][5] The exact position will depend on the molecular environment.

  • Plot the absorbance at the maximum of the carbamate carbonyl band as a function of time.

  • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known or can be determined.

  • Fit the concentration vs. time data to a suitable kinetic model to determine the reaction order and rate constant.

Data Presentation

Table 2: Hypothetical Quantitative Data from Stopped-Flow FT-IR

Time (s)Absorbance at C=O peak[2-Aminobutane Carbamate] (M)
0.00.0000.0000
0.10.0500.0025
0.20.0950.0048
0.50.2100.0105
1.00.3500.0175
2.00.5200.0260

Workflow Diagram

FTIR_Workflow cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare 2-Aminobutane Solution (Syringe 1) C Load Syringes and Equilibrate A->C B Prepare Saturated CO2 Solution (Syringe 2) B->C D Rapid Mixing and Flow Stoppage C->D E Time-Resolved FT-IR Spectral Acquisition D->E F Process Spectra E->F G Monitor Absorbance of Carbamate C=O Band F->G H Convert Absorbance to Concentration G->H I Kinetic Modeling H->I

Figure 3: Workflow for Stopped-Flow FT-IR.

Conclusion

The protocols detailed in these application notes provide robust methodologies for monitoring the reaction kinetics of 2-aminobutane with carbon dioxide. Quantitative NMR offers detailed structural information and absolute concentration determination, making it ideal for mechanistic studies and final product analysis. Stopped-flow FT-IR provides excellent time resolution for studying the initial rates of fast reactions. The choice of technique will depend on the specific kinetic parameters of interest and the available instrumentation. For a comprehensive understanding of the reaction, a combination of both techniques can be highly beneficial.

References

2-Aminobutane Carbonate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutane, also known as sec-butylamine, is a versatile chiral primary amine utilized in various organic syntheses. While "2-aminobutane carbonate" is not a commonly available reagent, the applications discussed herein involve the use of 2-aminobutane in reactions with carbonate sources or as a resolving agent where a carbonate base might be used in subsequent work-up steps. Its primary applications in organic synthesis are as a chiral resolving agent for racemic carboxylic acids, a nucleophile in reactions with cyclic carbonates to form hydroxyurethanes, and as a precursor for the synthesis of carbamates. This document provides detailed application notes and experimental protocols for these key uses.

Core Applications of 2-Aminobutane in Organic Synthesis

The utility of 2-aminobutane in organic synthesis can be categorized into three main areas:

  • Chiral Resolution of Racemic Carboxylic Acids: The enantiomers of 2-aminobutane can be used to separate enantiomers of racemic carboxylic acids through the formation of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

  • Synthesis of Hydroxyurethanes: 2-Aminobutane reacts with cyclic carbonates in a ring-opening addition reaction to yield hydroxyurethanes. These compounds are of interest in polymer chemistry and as intermediates in the synthesis of more complex molecules.

  • Synthesis of Carbamates: As a primary amine, 2-aminobutane readily reacts with various reagents, such as chloroformates or dicarbonates, to form protected amines or functionalized carbamates, which are important intermediates in pharmaceuticals and agrochemicals.

Application 1: Chiral Resolution of Racemic Carboxylic Acids

Chiral resolution is a crucial technique for obtaining enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry where often only one enantiomer of a chiral drug is therapeutically active.

General Workflow for Chiral Resolution

Workflow for Chiral Resolution cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer A Racemic Carboxylic Acid D Diastereomeric Salt Mixture A->D B Chiral 2-Aminobutane (R or S enantiomer) B->D C Solvent C->D E Fractional Crystallization D->E F Less Soluble Diastereomeric Salt (Crystalline Solid) E->F G More Soluble Diastereomeric Salt (in Mother Liquor) E->G H Acidification (e.g., HCl) F->H I Pure Enantiomer of Carboxylic Acid H->I J 2-Aminobutane Salt H->J

Caption: General workflow for the chiral resolution of a racemic carboxylic acid using a single enantiomer of 2-aminobutane.

Experimental Protocol: Resolution of Racemic Mandelic Acid

This protocol describes the resolution of racemic mandelic acid using D(-)-2-aminobutanol, a structurally similar resolving agent to 2-aminobutane, illustrating the general principles.

Materials:

  • DL-Mandelic acid

  • D(-)-2-Aminobutanol

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Diastereomeric Salt Formation: In a suitable flask, dissolve racemic mandelic acid in a mixture of ethanol and water.

  • Add an equimolar amount of D(-)-2-aminobutanol to the solution.

  • Stir the mixture and allow it to cool to induce crystallization of the less soluble diastereomeric salt.

  • Separation: Collect the precipitated crystals by filtration. This solid is enriched in the D(-)-mandelic acid D(-)-2-aminobutanol salt.

  • The mother liquor is enriched in the L(+)-mandelic acid D(-)-2-aminobutanol salt.

  • Liberation of Enantiomer:

    • Treat the crystalline salt with a strong acid (e.g., HCl) to protonate the mandelic acid and form the ammonium salt of the resolving agent.

    • Extract the liberated D(-)-mandelic acid with a suitable organic solvent.

    • To recover the L(+)-mandelic acid, treat the mother liquor similarly with a strong acid and extract.

  • Purification and Analysis: The enantiomeric purity of the recovered mandelic acid enantiomers can be determined by polarimetry or chiral HPLC.

Quantitative Data:

Racemic AcidResolving AgentSolventYield of Resolved EnantiomerEnantiomeric Excess (e.e.)
Mandelic AcidD(-)-2-AminobutanolEthanol/WaterNot specifiedNot specified

Note: Specific yield and e.e. values are highly dependent on the precise crystallization conditions and the specific carboxylic acid being resolved.

Application 2: Synthesis of Hydroxyurethanes from Cyclic Carbonates

The reaction of amines with cyclic carbonates is a non-isocyanate route to polyurethanes and provides functionalized hydroxyurethane molecules.

General Reaction Scheme

Reaction of 2-Aminobutane with a Cyclic Carbonate A 2-Aminobutane C Hydroxyurethane (mixture of isomers) A->C B Cyclic Carbonate (e.g., Propylene Carbonate) B->C

Caption: General reaction scheme for the synthesis of hydroxyurethanes from 2-aminobutane and a cyclic carbonate.

Experimental Protocol: Reaction of Butylamine with Propylene Carbonate

This protocol for butylamine can be adapted for 2-aminobutane.

Materials:

  • Propylene carbonate

  • Butylamine

  • Diphenyl ether (internal standard for GC analysis, optional)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Silica gel

Procedure:

  • Reaction Setup: In a reaction tube open to the air, stir together propylene carbonate (1 equivalent) and butylamine (1 equivalent) at 25°C.

  • Monitoring the Reaction: The reaction progress can be monitored by GC/MS or NMR by taking aliquots at different time intervals. For GC/MS, quench the aliquot with a saturated NaHCO3 aqueous solution, extract with CH2Cl2, and analyze.

  • Work-up and Purification: After the reaction is complete (e.g., 15 hours), purify the reaction mixture by silica gel column chromatography using a gradient of ethyl acetate in heptane to isolate the combined hydroxyurethane isomers.

Quantitative Data for Analogous Amines:

AmineCyclic CarbonateTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
ButylaminePropylene Carbonate251~10Not specified
CyclohexylaminePropylene Carbonate2515Not specified80

Application 3: Synthesis of Carbamates

Carbamates are commonly used as protecting groups for amines in multi-step syntheses and are also found in many biologically active molecules.

General Workflow for Boc-Protection

Workflow for Boc-Protection of 2-Aminobutane A 2-Aminobutane E Reaction Mixture A->E B Di-tert-butyl dicarbonate (Boc Anhydride) B->E C Solvent (e.g., Dioxane/Water) C->E D Base (e.g., MgO) D->E F Work-up and Purification E->F G tert-Butyl sec-butylcarbamate F->G

Caption: General workflow for the synthesis of tert-butyl sec-butylcarbamate.

Experimental Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate (Adaptable for 2-Aminobutane)

This protocol for ethylenediamine can be adapted for the mono-protection of 2-aminobutane.[1]

Materials:

  • 2-Aminobutane

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dioxane

  • Water

  • Magnesium oxide (MgO)

  • Ether

Procedure:

  • Reaction Setup: In a flask, prepare a mixture of 2-aminobutane (in excess to favor mono-protection), dioxane, water, and magnesium oxide. Stir the mixture at room temperature under an inert atmosphere (e.g., argon).

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred mixture over a period of about 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up:

    • Filter the reaction mixture to remove solids.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ether.

  • Purification: Concentrate the ethereal solution to obtain the crude product. Purify the product by distillation under high vacuum to yield tert-butyl sec-butylcarbamate as a colorless oil.

Quantitative Data for a Similar Reaction:

AmineProtecting Group ReagentSolventBaseYield (%)
EthylenediamineDi-tert-butyl dicarbonateDioxane/WaterMgONot specified, but generally high

Note: The yield will depend on the stoichiometry of the reactants. Using an excess of the amine favors the formation of the mono-protected product.

Conclusion

2-Aminobutane is a valuable and versatile chiral building block in organic synthesis. Its application as a resolving agent enables the separation of racemic mixtures, a critical step in the development of enantiopure pharmaceuticals. Furthermore, its reactivity as a primary amine allows for the synthesis of functionalized molecules such as hydroxyurethanes and carbamates, which are important intermediates in various fields of chemistry. The protocols provided herein serve as a guide for the practical application of 2-aminobutane in these key synthetic transformations.

References

Application Notes: High-Throughput Screening for Modulators of Novel Amine Receptor PAR-42

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Primary amines are fundamental chemical motifs present in a vast array of endogenous signaling molecules, neurotransmitters, and pharmaceutical agents. High-throughput screening (HTS) assays provide a robust platform for the rapid identification of novel compounds that interact with biological targets recognizing these motifs. This document outlines a competitive binding assay developed in a high-throughput format to identify ligands for the hypothetical G-protein coupled receptor, Primary Amine Receptor 42 (PAR-42), which is implicated in neuro-modulatory signaling pathways. Due to the absence of published data on high-throughput screening methods specifically involving 2-Aminobutane carbonate, this application note presents a representative protocol using 2-aminobutane as a known primary amine for assay validation and competitive screening.

Assay Principle

The HTS assay is a homogeneous, fluorescence polarization (FP)-based competitive binding assay. A fluorescently labeled tracer, a synthetic high-affinity ligand for PAR-42, is displaced by compounds in the screening library that bind to the same orthosteric site on the receptor. When the fluorescent tracer is bound to the large receptor molecule, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by a competing ligand, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in fluorescence polarization. This change in polarization is directly proportional to the binding affinity of the test compound.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade initiated by the activation of PAR-42 upon binding of its endogenous amine ligand.

PAR42_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Endogenous Amine Ligand PAR42 PAR-42 (GPCR) Ligand->PAR42 G_protein Gαq/11 PAR42->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Response Ca_release->Downstream PKC->Downstream

Hypothetical PAR-42 Signaling Pathway.

Experimental Protocols

Materials and Reagents

  • PAR-42 Receptor: Purified, recombinant human PAR-42 membrane preparation.

  • Fluorescent Tracer: Custom-synthesized, high-affinity fluorescent ligand for PAR-42.

  • Assay Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Control Ligand: 2-aminobutane (sec-butylamine).

  • Test Compounds: Compound library dissolved in 100% DMSO.

  • Microplates: 384-well, black, low-volume, non-binding surface microplates.

Instrumentation

  • Microplate reader capable of measuring fluorescence polarization.

  • Automated liquid handling system.

  • Plate shaker.

Experimental Workflow

The diagram below outlines the high-throughput screening workflow for the PAR-42 competitive binding assay.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Plating 1. Compound Plating: Dispense test compounds and controls (2-aminobutane, DMSO) into 384-well plates. Dispense_Reagents 3. Reagent Dispensing: Add master mix to all wells of the compound plates using a liquid handler. Compound_Plating->Dispense_Reagents Reagent_Prep 2. Reagent Preparation: Prepare master mix of PAR-42 receptor and fluorescent tracer in assay buffer. Reagent_Prep->Dispense_Reagents Incubation 4. Incubation: Incubate plates at room temperature for 60 minutes, protected from light. Dispense_Reagents->Incubation Read_Plate 5. Plate Reading: Measure fluorescence polarization on a compatible plate reader. Incubation->Read_Plate Data_Analysis 6. Data Analysis: Calculate Z' factor, signal-to-background, and percentage inhibition for each compound. Read_Plate->Data_Analysis Hit_Identification 7. Hit Identification: Identify compounds that meet predefined hit criteria (e.g., >50% inhibition). Data_Analysis->Hit_Identification

HTS Workflow for PAR-42 Assay.

Detailed Protocol

  • Compound Plating:

    • Using an automated liquid handler, dispense 100 nL of test compounds, positive control (2-aminobutane), and negative control (DMSO) into the appropriate wells of a 384-well microplate.

    • The final concentration of test compounds in the assay will be 10 µM.

    • The positive control wells should contain a final concentration of 1 mM 2-aminobutane.

    • The negative control wells should contain only DMSO.

  • Reagent Preparation and Dispensing:

    • Prepare a master mix containing the PAR-42 receptor preparation and the fluorescent tracer in assay buffer. The final concentration in the well should be 5 nM for the receptor and 10 nM for the tracer.

    • Dispense 10 µL of the master mix into each well of the 384-well plate containing the plated compounds.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plates at room temperature for 60 minutes, protected from light, on a plate shaker set to a low speed.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent tracer.

Data Presentation

The following tables summarize representative data for assay validation and a pilot screen.

Table 1: Assay Validation Parameters

ParameterValueAcceptance Criteria
Z' Factor0.78> 0.5
Signal-to-Background4.2> 3
CV (%) of High Signal3.5< 10%
CV (%) of Low Signal4.1< 10%

Table 2: Representative Pilot Screen Data (Top 5 Hits)

Compound ID% InhibitionIC₅₀ (µM)
Hit-00195.20.8
Hit-00288.71.5
Hit-00382.12.3
Hit-00475.44.1
Hit-00568.97.8

The described fluorescence polarization assay provides a robust and reliable method for the high-throughput screening of compound libraries to identify novel modulators of the PAR-42 amine receptor. The assay has been validated with a known primary amine, 2-aminobutane, and demonstrates excellent performance characteristics suitable for large-scale screening campaigns. This protocol can serve as a template for the development of similar HTS assays for other targets that recognize small amine-containing ligands.

Troubleshooting & Optimization

Troubleshooting poor crystal formation with 2-Aminobutane carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Aminobutane carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: Due to its high solubility in water, achieving the supersaturation required for crystal nucleation and growth can be challenging.[1][2] Key difficulties include controlling the rate of solvent removal or anti-solvent addition to prevent rapid precipitation, which can lead to amorphous solids or poorly formed crystals. The presence of impurities can also significantly hinder crystal formation and affect morphology.

Q2: Which crystallization methods are most suitable for this compound?

A2: Given that 2-Aminobutane is fully miscible in water, several methods can be employed:

  • Evaporation Crystallization: Slow evaporation of the solvent (e.g., water) to increase the concentration of the solute to the point of supersaturation.

  • Anti-Solvent Crystallization: Introducing a solvent in which this compound is poorly soluble (an anti-solvent) to a solution of the compound, thereby inducing precipitation.

  • Cooling Crystallization: If the solubility of this compound is significantly temperature-dependent, slowly cooling a saturated solution can lead to crystallization.

Q3: How do impurities affect the crystallization of this compound?

A3: Impurities can act as inhibitors or promoters of crystal growth. They can be incorporated into the crystal lattice, disrupting its regular structure and leading to poor crystal quality.[3] Some impurities may also preferentially adsorb onto specific crystal faces, altering the crystal habit. It is crucial to use high-purity starting materials and solvents.

Troubleshooting Guide for Poor Crystal Formation

This guide addresses specific issues you may encounter during the crystallization of this compound and provides systematic solutions.

Issue 1: No Crystals Formed, Solution Remains Clear

Possible Causes:

  • The solution is not supersaturated.

  • Nucleation is inhibited.

  • The cooling or evaporation rate is too slow.

Troubleshooting Steps:

StepActionRationale
1 Increase Supersaturation For evaporation crystallization, allow more solvent to evaporate. For anti-solvent crystallization, add more anti-solvent. Be cautious to add it slowly to avoid oiling out.
2 Induce Nucleation Introduce a seed crystal of this compound. If seed crystals are unavailable, try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites.
3 Optimize Temperature For cooling crystallization, ensure the temperature is lowered sufficiently to reach the metastable zone where nucleation can occur. A steeper temperature gradient might be necessary.
4 Check for Inhibitors Ensure all glassware is scrupulously clean. Trace impurities can sometimes inhibit nucleation.
Issue 2: Formation of Amorphous Precipitate or Oil

Possible Causes:

  • The level of supersaturation is too high, leading to rapid precipitation.

  • The rate of anti-solvent addition or cooling is too fast.

  • The presence of impurities that inhibit crystalline growth.

Troubleshooting Steps:

StepActionRationale
1 Reduce Supersaturation Rate Decrease the rate of solvent evaporation (e.g., by partially covering the vessel). Add the anti-solvent much more slowly, potentially dropwise, with vigorous stirring.
2 Slow Down Cooling For cooling crystallization, reduce the cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice. Consider using a programmable cooling bath.
3 Solvent/Anti-Solvent System Experiment with different solvent/anti-solvent systems. A system with slightly higher solubility for the carbonate may slow down the precipitation process.
4 Purify Material If the issue persists, consider purifying the this compound starting material through techniques like recrystallization from a different solvent system or column chromatography.
Issue 3: Formation of Small, Needle-like, or Poorly Defined Crystals

Possible Causes:

  • Rapid crystal growth due to high supersaturation.

  • Presence of impurities affecting crystal habit.

  • Suboptimal solvent system.

Troubleshooting Steps:

StepActionRationale
1 Control Supersaturation Maintain a lower level of supersaturation to slow down the crystal growth rate. This can be achieved by slower evaporation, slower anti-solvent addition, or a more gradual cooling profile.
2 Solvent Optimization The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more well-defined crystals.
3 Use of Additives In some cases, small amounts of specific additives can modify the crystal habit by selectively binding to certain crystal faces. This should be approached with caution as it introduces a new component to the system.
4 pH Adjustment The pH of the solution can influence the charge and conformation of the this compound molecule, which in turn can affect how the molecules pack into a crystal lattice. Experiment with slight pH adjustments around the expected pKa.

Data Presentation

Table 1: Example Solubility Data for this compound

Solvent System (v/v)Temperature (°C)Solubility ( g/100 mL)
Water25~50 (Highly Soluble)
Water5~40
Ethanol25~5
Isopropanol25<1
Acetonitrile25<0.5
Water:Ethanol (1:1)25~20
Water:Isopropanol (1:1)25~15

Note: This table contains illustrative data based on the known properties of 2-aminobutane. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Dissolve the this compound sample in a suitable solvent (e.g., water) at a concentration just below saturation.

  • Filter the solution through a 0.2 µm syringe filter into a clean crystallization dish to remove any particulate impurities.

  • Cover the dish with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Place the dish in a vibration-free environment at a constant temperature.

  • Monitor the dish daily for crystal formation.

  • Once well-formed crystals are observed, harvest them by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Prepare a concentrated solution of this compound in a good solvent (e.g., water).

  • Filter the solution into a clean crystallization vessel equipped with a magnetic stirrer.

  • Slowly add a pre-filtered anti-solvent (e.g., isopropanol or acetonitrile) to the solution while stirring. The anti-solvent should be added dropwise or via a syringe pump to ensure a slow and controlled addition.

  • Observe the solution for the first sign of persistent turbidity, which indicates the onset of nucleation.

  • Once turbidity is observed, stop the addition of the anti-solvent and allow the solution to stir for a period to promote crystal growth. Alternatively, add a small amount of additional anti-solvent and then let the solution stand undisturbed.

  • Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals Clear Solution amorphous Amorphous Precipitate / Oil outcome->amorphous Solid/Liquid Phase Separation poor_crystals Poorly Formed Crystals outcome->poor_crystals Small/Needle-like Crystals good_crystals Well-Formed Crystals outcome->good_crystals Good Quality Crystals increase_supersat Increase Supersaturation / Induce Nucleation no_crystals->increase_supersat reduce_rate Reduce Rate of Supersaturation amorphous->reduce_rate control_growth Control Growth Rate / Optimize Solvent poor_crystals->control_growth end End good_crystals->end increase_supersat->outcome reduce_rate->outcome control_growth->outcome

Caption: Troubleshooting workflow for this compound crystallization.

Anti_Solvent_Crystallization prep_solution Prepare Concentrated Solution in Good Solvent filter_solution Filter Solution prep_solution->filter_solution add_anti_solvent Slowly Add Anti-Solvent with Stirring filter_solution->add_anti_solvent nucleation Observe Nucleation (Turbidity) add_anti_solvent->nucleation nucleation->add_anti_solvent No Turbidity growth Allow for Crystal Growth nucleation->growth Turbidity Observed harvest Harvest and Dry Crystals growth->harvest

Caption: Experimental workflow for anti-solvent crystallization.

References

Technical Support Center: Optimizing 2-Aminobutane Carbonate for Protein Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Aminobutane carbonate is not a widely documented reagent for protein precipitation. The following guidelines are based on the general principles of protein precipitation using carbonates and analogous compounds. The experimental conditions provided are starting points and will likely require significant optimization for your specific protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in protein precipitation?

A1: While specific research on this compound is limited, the precipitation mechanism is likely driven by a combination of "salting out" and pH effects. The carbonate anion is known to be an effective precipitating agent, as described by the Hofmeister series, which stabilizes the protein's native structure and promotes ordered aggregation.[1][2] The 2-Aminobutane, as a weak base, may also influence the local pH, potentially bringing the protein closer to its isoelectric point where its solubility is minimal.

Q2: What are the key factors to consider when optimizing the concentration of this compound?

A2: Several factors influence the effectiveness of protein precipitation.[1] Key parameters to optimize for this compound include:

  • Concentration of this compound: This is the primary variable to optimize.

  • Protein Concentration: The initial concentration of your protein solution can impact the efficiency of precipitation.

  • pH: The final pH of the solution after adding the precipitant is critical.

  • Temperature: Precipitation is often performed at lower temperatures to maintain protein stability.[1]

  • Incubation Time: The duration of incubation can affect the extent of precipitation.

Q3: Can this compound be used for all types of proteins?

A3: The effectiveness of any precipitating agent is protein-dependent. The optimal conditions will vary based on the specific protein's properties, such as its isoelectric point (pI), molecular weight, and surface hydrophobicity. Empirical testing is necessary to determine its suitability for your protein of interest.

Q4: How do I redissolve the protein pellet after precipitation?

A4: After centrifugation, the protein pellet can be redissolved in a buffer of choice. The choice of buffer will depend on your downstream application. It is crucial to avoid buffers that may interfere with subsequent analytical or purification steps. In some cases, resolubilization can be challenging, and sonication or the use of mild detergents may be required.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Protein Yield - Sub-optimal concentration of this compound.- The protein is not effectively precipitated by this reagent.- The initial protein concentration is too low.- Perform a concentration titration experiment to find the optimal concentration.- Consider an alternative precipitation method (e.g., ammonium sulfate, acetone).- Concentrate the initial protein sample if possible.
Protein Denaturation/Loss of Activity - The pH shift caused by this compound is too drastic.- The organic component (2-Aminobutane) is denaturing the protein.- Monitor and adjust the final pH of the solution.- Perform precipitation at a lower temperature (e.g., 4°C).- Minimize incubation time.
Pellet is difficult to redissolve - The protein has aggregated irreversibly.- The pellet was over-dried after the final wash step.- Try different resolubilization buffers with varying pH or ionic strength.- Use sonication or add mild detergents to the resolubilization buffer.- Do not allow the pellet to dry completely.
Co-precipitation of Contaminants - The selectivity of the precipitation is low.- The initial sample contains a high concentration of impurities.- Optimize the this compound concentration to achieve fractional precipitation.- Perform a pre-purification step before precipitation.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This protocol outlines a method to determine the optimal concentration of this compound for precipitating a target protein.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 1 M).

    • Prepare your protein sample in a suitable buffer.

  • Precipitation:

    • Aliquot your protein sample into several microcentrifuge tubes.

    • Add increasing volumes of the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.1 M to 1.0 M).

    • Gently mix and incubate on ice for a specified time (e.g., 30 minutes).

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for a set time (e.g., 15 minutes) at 4°C to pellet the precipitated protein.

  • Analysis:

    • Carefully collect the supernatant from each tube.

    • Wash the pellets with a suitable buffer (optional).

    • Redissolve the pellets in a buffer compatible with your downstream analysis.

    • Analyze the protein concentration in the supernatant and the redissolved pellet (e.g., using a Bradford or BCA assay) to determine the precipitation efficiency at each concentration.

Data Presentation: Example Optimization Data
Final Concentration of this compound (M)Protein in Supernatant (%)Protein in Pellet (%)Precipitation Efficiency (%)
0.1851515
0.2653535
0.4307070
0.6109090
0.889292
1.099191

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Protein Sample e1 Titration & Incubation p1->e1 p2 This compound Stock p2->e1 e2 Centrifugation e1->e2 a1 Supernatant Analysis e2->a1 a2 Pellet Analysis e2->a2 a3 Determine Optimal Concentration a1->a3 a2->a3

Caption: Workflow for optimizing precipitant concentration.

G cluster_problem Problem Identification cluster_solutions Potential Solutions start Precipitation Issue q1 Low Yield? start->q1 q2 Denaturation? q1->q2 No s1 Adjust Concentration q1->s1 Yes q3 Insolubility? q2->q3 No s2 Change Temperature/Time q2->s2 Yes s3 Modify Resolubilization Buffer q3->s3 Yes s4 Alternative Method q3->s4 No

Caption: A logical troubleshooting flowchart for protein precipitation.

References

Technical Support Center: 2-Aminobutane Carbonate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Aminobutane carbonate to improve reaction yields.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

Low or no yield of the desired product is a frequent challenge in chemical synthesis. The following steps provide a logical workflow to diagnose and resolve this issue.

Low_Yield_Troubleshooting start Low or No Product Yield reagent_quality Verify Reagent Quality and Purity start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions workup_purification Evaluate Work-up and Purification start->workup_purification characterization Confirm Product Identity start->characterization sub_reagent This compound stability? Substrate/other reagent purity? reagent_quality->sub_reagent sub_conditions Temperature correct? Reaction time sufficient? Proper mixing? reaction_conditions->sub_conditions sub_workup Product lost during extraction? Decomposition on silica gel? Incomplete isolation? workup_purification->sub_workup sub_characterization Incorrect spectral data? Unexpected side product formed? characterization->sub_characterization solution_reagent Use fresh or purified reagents. Store this compound under inert atmosphere. sub_reagent->solution_reagent solution_conditions Optimize temperature, time, and concentration via DOE. sub_conditions->solution_conditions solution_workup Modify extraction pH. Use alternative purification method (e.g., crystallization, distillation). sub_workup->solution_workup solution_characterization Re-run characterization (NMR, MS, IR). Identify impurities. sub_characterization->solution_characterization

Caption: Troubleshooting workflow for low reaction yield.

  • Verify Reagent Quality and Purity:

    • This compound: This reagent can be susceptible to degradation. Ensure it has been stored correctly, preferably under an inert atmosphere and refrigerated. Older batches should be re-analyzed for purity.

    • Other Reactants and Solvents: Impurities in other starting materials or solvents can inhibit the reaction or lead to side products. Use reagents of appropriate grade and purify if necessary.

  • Review Reaction Conditions:

    • Temperature: Amine reactions can be sensitive to temperature. If the temperature is too low, the reaction rate may be too slow; if too high, it could lead to decomposition or side reactions.[1] Consider running the reaction at a different temperature.

    • Reaction Time: The reaction may not have reached completion.[2][3] Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time.

    • Concentration: The concentration of reactants can significantly impact the reaction rate and yield.[1][4]

  • Evaluate Work-up and Purification:

    • A significant amount of product can be lost during extraction and purification steps.[2][5]

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product, especially if it has basic or acidic functional groups.

    • Purification: Some compounds may decompose on silica or alumina columns. Consider alternative purification methods like crystallization, distillation, or preparative HPLC.

Issue 2: Formation of Impurities and Side Products

The presence of unexpected spots on a TLC plate or peaks in a chromatogram indicates the formation of impurities or side products.

Side_Reactions 2-Aminobutane_carbonate This compound Desired_Product Desired Product (e.g., N-Alkylated Amine) 2-Aminobutane_carbonate->Desired_Product Desired Reaction Decomposition Reagent Decomposition 2-Aminobutane_carbonate->Decomposition Instability Substrate Electrophilic Substrate (e.g., Alkyl Halide) Substrate->Desired_Product Side_Product_2 Elimination Product Substrate->Side_Product_2 Base-induced Elimination Side_Product_1 Over-alkylation Product Desired_Product->Side_Product_1 Further Reaction

Caption: Potential reaction and side-reaction pathways.

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. The formation of over-alkylation products, for example, can sometimes be suppressed by using an excess of the amine.

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the rate of side reactions.[1]

  • Choice of Base: this compound itself is a basic salt. Depending on the reaction, a different, non-nucleophilic base might be more suitable to avoid competing reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and carbon dioxide. Refrigeration is recommended for long-term storage.

Q2: How does the carbonate counter-ion affect the reactivity of 2-aminobutane?

A2: The carbonate ion is the conjugate base of the weakly acidic carbonic acid. In a reaction, this compound can act as both a nucleophile (the amine) and a base (the carbonate). The basicity of the carbonate can influence the reaction pathway, potentially promoting elimination side reactions or acting as a proton scavenger.

Q3: Can I substitute this compound with other bases?

A3: Yes, depending on the specific reaction, other organic or inorganic bases can be used. The choice of base can affect the reaction rate, yield, and selectivity. Common alternatives include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The optimal base should be determined experimentally.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can try the following:

  • Increase Temperature: Gently warming the reaction mixture can significantly increase the rate.[1][3] However, monitor for the formation of side products.

  • Increase Concentration: Increasing the concentration of the reactants can lead to a faster reaction.[1][4]

  • Use a Catalyst: Depending on the reaction type, a suitable catalyst may accelerate the transformation.[1]

  • Solvent Choice: The polarity and proticity of the solvent can influence the reaction rate. A solvent that better solubilizes all reactants is often a good starting point.

Data Presentation

Effective optimization of reaction conditions often involves systematically varying parameters and comparing the results. Below is a template for presenting such data.

Table 1: Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)
125 (RT)244535
250128578
38069885
410069982 (decomposition observed)

Table 2: Screening of Different Bases

EntryBase (equivalents)SolventTemperature (°C)Yield (%)
1This compound (1.5)DMF8085
2K₂CO₃ (1.5)DMF8075
3Et₃N (1.5)DMF8068
4DIPEA (1.5)DMF8072

Experimental Protocols

This section provides a general methodology for a representative reaction using this compound.

General Protocol for N-Alkylation using this compound

Objective: To synthesize an N-alkylated derivative of a substrate using this compound.

Materials:

  • Electrophilic substrate (e.g., an alkyl halide)

  • This compound

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard work-up and purification equipment

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the electrophilic substrate (1.0 equivalent).

  • Reagent Addition: Under an inert atmosphere, add this compound (1.2 - 2.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1 - 1.0 M).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a water-miscible solvent like DMF, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then with brine.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography, crystallization, or distillation to obtain the pure N-alkylated product.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

References

Addressing solubility issues of 2-Aminobutane carbonate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with 2-aminobutane carbonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

Q2: I am observing precipitation when trying to dissolve this compound in water. What could be the cause?

Several factors can lead to the precipitation of this compound in aqueous solutions:

  • Concentration: You may be exceeding the solubility limit of the compound at the given temperature. Every compound has a maximum concentration that can be dissolved in a specific solvent at a certain temperature.[2]

  • Temperature: The solubility of most solid solutes increases with temperature.[3][4] If you are working at a low temperature, the solubility of this compound may be significantly reduced.

  • pH of the solution: The pH of the aqueous solution can significantly impact the equilibrium between 2-aminobutane, carbonic acid, and their corresponding ions. Changes in pH can shift this equilibrium and lead to precipitation.

  • Common Ion Effect: If your aqueous solution already contains a significant concentration of either 2-aminobutane or carbonate ions from another source, it can suppress the dissolution of this compound.

Q3: How does temperature affect the solubility of this compound?

For most solid substances, solubility in a liquid solvent increases as the temperature increases.[3][4] This is because the dissolution process for many solids is endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of the solid to counteract the temperature increase.[2] Therefore, if you are experiencing solubility issues, gently heating the solution may help to dissolve more this compound. However, it is crucial to ensure that the compound is stable at elevated temperatures and does not degrade.

Q4: Can the pH of my experimental medium affect the solubility of this compound?

Yes, the pH of the solution is a critical factor. 2-Aminobutane is a weak base, and carbonic acid is a weak acid. The carbonate salt exists in equilibrium with its constituent ions in solution. Lowering the pH (making the solution more acidic) will protonate the carbonate ions to form bicarbonate and carbonic acid, which can increase the overall solubility of the salt. Conversely, increasing the pH (making the solution more basic) could potentially lead to the precipitation of less soluble carbonate species or the free base if its solubility is exceeded.

Troubleshooting Guides

Issue 1: Incomplete Dissolution of this compound

If you are unable to completely dissolve this compound in your chosen solvent, follow these steps:

Troubleshooting Workflow:

start Start: Incomplete Dissolution check_concentration Is the concentration too high? start->check_concentration reduce_concentration Action: Reduce concentration check_concentration->reduce_concentration Yes increase_temp Have you tried gentle heating? check_concentration->increase_temp No end_success Result: Solute Dissolved reduce_concentration->end_success apply_heat Action: Gently heat and stir the solution increase_temp->apply_heat No check_solvent Is the solvent appropriate? increase_temp->check_solvent Yes apply_heat->end_success change_solvent Action: Try a different or co-solvent system check_solvent->change_solvent No check_ph Have you checked the solution pH? check_solvent->check_ph Yes change_solvent->end_success adjust_ph Action: Adjust pH (e.g., slightly acidify) check_ph->adjust_ph No sonicate Have you tried sonication? check_ph->sonicate Yes adjust_ph->end_success apply_sonication Action: Sonicate the sample sonicate->apply_sonication No end_fail Result: Issue Persists (Consult further resources) sonicate->end_fail Yes apply_sonication->end_success

Caption: Troubleshooting workflow for incomplete dissolution.

Experimental Protocol: Enhancing Dissolution

  • Reduce Concentration: Start by attempting to dissolve a smaller amount of this compound in the same volume of solvent.

  • Apply Gentle Heat: While continuously stirring, gently warm the solution. Use a water bath for better temperature control. Monitor the solution to ensure no degradation of the compound occurs.

  • Co-solvent System: If using a single solvent is unsuccessful, consider a co-solvent system. For aqueous solutions, adding a small percentage of a miscible polar organic solvent like ethanol or methanol might improve solubility.

  • pH Adjustment: For aqueous solutions, measure the pH. If the solution is neutral or basic, try adding a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to slightly lower the pH. This can help in dissolving carbonate salts.

  • Sonication: Use a sonicator to provide mechanical agitation, which can help break down solid particles and enhance dissolution.

Issue 2: Precipitation of this compound During an Experiment

Precipitation during an experiment can be caused by a change in conditions.

Logical Relationship Diagram:

precipitation Precipitation Observed temp_change Temperature Change? precipitation->temp_change ph_shift pH Shift? precipitation->ph_shift solvent_evaporation Solvent Evaporation? precipitation->solvent_evaporation reaction_product Formation of Insoluble Product? precipitation->reaction_product Cooling Cooling leads to decreased solubility temp_change->Cooling Heating Heating can also decrease solubility for some compounds temp_change->Heating pH Increase Increased pH may cause precipitation ph_shift->pH Increase pH Decrease Significant pH decrease may also cause issues ph_shift->pH Decrease Increased Concentration Leads to exceeding solubility limit solvent_evaporation->Increased Concentration New Compound A new, less soluble compound is formed reaction_product->New Compound

Caption: Potential causes of precipitation during an experiment.

Experimental Protocol: Investigating Precipitation

  • Monitor Temperature: Continuously monitor the temperature of your experimental setup. If a temperature drop is observed, try to maintain a constant temperature using a water bath or incubator.

  • Monitor pH: Periodically check the pH of your solution. If a significant change is detected, you may need to use a buffer system to maintain a stable pH.

  • Prevent Evaporation: If your experiment is running for an extended period, ensure your container is properly sealed to prevent solvent evaporation, which would increase the concentration of your solute.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it to determine its identity. This will confirm if it is the original this compound or a new product formed during the reaction. Techniques like FTIR or NMR spectroscopy can be useful for this purpose.

Data Summary

While specific quantitative solubility data for this compound is not available, the table below summarizes the reported solubility of the parent amine, 2-aminobutane. This can serve as a qualitative guide.

CompoundSolventSolubilityReference
2-AminobutaneWaterHighly Soluble (120,000 mg/L at 20°C, pH 7)[1]
2-AminobutaneEthanolMiscible[1]
2-AminobutaneMethanolMiscible[1]

References

Impact of pH on the performance of 2-Aminobutane carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is 2-Aminobutane carbonate and how is it formed in an aqueous solution?

A1: this compound is not a single compound but rather a system of compounds in equilibrium in an aqueous solution containing 2-aminobutane and carbon dioxide. When carbon dioxide (CO₂) is dissolved in an aqueous solution of 2-aminobutane, a reaction occurs. As a primary amine, 2-aminobutane acts as a base and reacts with the acidic CO₂. This reaction primarily forms an ammonium carbamate salt in solution.[1][2][3] There is also an equilibrium with bicarbonate and carbonate ions, which becomes more significant depending on the pH and concentration.[4][5]

Q2: What is the expected pH of a this compound solution?

A2: The expected pH of a this compound solution will be alkaline. 2-aminobutane is a primary amine with a pKa of approximately 10.74, making it a moderately strong base.[6][7] The reaction with CO₂ will consume some of the free amine, but the resulting solution will still be basic due to the presence of the unreacted amine and the formation of carbonate and bicarbonate species. The exact pH will depend on the concentration of 2-aminobutane and the amount of dissolved CO₂.

Q3: How does pH affect the stability of this compound?

A3: The stability of the this compound system is highly dependent on pH.

  • Acidic pH (pH < 7): In an acidic environment, the equilibrium will shift away from the carbonate and carbamate species. The excess protons (H⁺) will react with the basic 2-aminobutane to form the protonated aminobutanium ion (CH₃CH(NH₃⁺)CH₂CH₃). Carbonate and bicarbonate will be converted to carbonic acid (H₂CO₃), which is unstable and decomposes to CO₂ and water. Therefore, at acidic pH, the this compound complex will largely decompose.

  • Neutral to Mildly Alkaline pH (pH 7-9): In this range, an equilibrium will exist between 2-aminobutane, its protonated form, bicarbonate (HCO₃⁻), and the carbamate. The relative concentrations will depend on the specific pH.

  • Alkaline pH (pH > 9): In a more alkaline solution, the equilibrium will favor the formation of carbonate (CO₃²⁻) and the carbamate. The high concentration of hydroxide ions (OH⁻) will deprotonate any aminobutanium ions and carbonic acid, shifting the equilibrium towards the formation of the carbonate and carbamate salts.[1][8]

Q4: What are the likely degradation products of this compound at different pH values?

A4: Degradation, in this context, refers to the breakdown of the this compound system.

  • Acidic pH: The primary "degradation" products will be the protonated 2-aminobutanium ion and dissolved carbon dioxide (from the decomposition of carbonic acid).

  • Strongly Alkaline pH and High Temperatures: While the carbonate and carbamate are more stable at higher pH, at elevated temperatures, thermal degradation can occur. This can lead to the formation of other compounds, though specific pathways for 2-aminobutane are not documented. For amines in general, thermal degradation in the presence of CO₂ can lead to more complex molecules.[3]

Q5: How can I prepare a stable solution of this compound?

A5: To prepare a relatively stable solution, you should aim for a moderately alkaline pH. This can be achieved by dissolving 2-aminobutane in water and then bubbling a controlled amount of carbon dioxide through the solution while monitoring the pH. Aim for a pH in the range of 9-10. Using a buffered solution in this pH range could also enhance stability. It is advisable to store the solution in a sealed container to prevent the loss of CO₂ which would shift the equilibrium.

Troubleshooting Guide

Q1: My this compound solution has an unexpected pH. What could be the cause?

A1: An unexpected pH can be due to several factors:

  • Loss of CO₂: If the solution is left open to the atmosphere, dissolved CO₂ can escape, leading to an increase in pH as the equilibrium shifts back towards the more basic free 2-aminobutane.

  • Incorrect concentrations: An error in the initial concentration of 2-aminobutane will directly affect the pH.

  • Absorption of atmospheric CO₂: If you started with a solution of 2-aminobutane and left it exposed to air, it will absorb CO₂ from the atmosphere, which can lower the pH.

  • Temperature changes: The solubility of CO₂ and the equilibrium constants are temperature-dependent. A change in temperature can lead to a shift in pH.

Q2: I am observing precipitation in my this compound solution. Why is this happening?

A2: Precipitation could be due to the formation of an insoluble salt. While 2-aminobutane and its common salts are generally soluble in water, the formation of a specific carbonate or carbamate salt at a high concentration could exceed its solubility limit.[9] This is more likely to occur at very high concentrations of 2-aminobutane and dissolved CO₂. Changes in temperature can also affect solubility.

Q3: My experiment is giving inconsistent results. Could pH be a factor?

A3: Absolutely. As the stability and the species present in a this compound solution are highly pH-dependent, any fluctuation in pH will alter the chemical environment and can lead to inconsistent experimental outcomes. It is crucial to monitor and control the pH of your solution throughout your experiments.

Data Presentation

Table 1: Expected Qualitative Impact of pH on this compound System

pH RangeDominant SpeciesExpected Stability of Carbonate/Carbamate
Acidic (pH < 7) 2-Aminobutanium ion (CH₃CH(NH₃⁺)CH₂CH₃), Carbonic Acid (H₂CO₃) -> CO₂ + H₂OLow (Decomposes)
Neutral (pH ≈ 7) 2-Aminobutane, 2-Aminobutanium ion, Bicarbonate (HCO₃⁻), CarbamateModerate
Alkaline (pH > 8) 2-Aminobutane, Carbonate (CO₃²⁻), CarbamateHigh

Experimental Protocols

Protocol: Investigating the Effect of pH on the Stability of a this compound Solution

Objective: To qualitatively and quantitatively assess the stability of a this compound solution at different pH values.

Materials:

  • 2-Aminobutane

  • Deionized water

  • Carbon dioxide source (e.g., gas cylinder)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • pH meter and probe

  • Gas dispersion tube

  • Sealed reaction vessels

  • Analytical balance

  • Magnetic stirrer and stir bars

Methodology:

  • Preparation of 2-Aminobutane Stock Solution:

    • Prepare a 1 M solution of 2-aminobutane in deionized water. Handle 2-aminobutane in a fume hood due to its volatility and odor.

  • Formation of this compound Solution:

    • Take a known volume of the 1 M 2-aminobutane solution in a reaction vessel.

    • Place the vessel on a magnetic stirrer and add a stir bar.

    • Immerse a pH probe into the solution.

    • Slowly bubble CO₂ gas through the solution using a gas dispersion tube.

    • Monitor the pH. Continue bubbling CO₂ until the pH stabilizes in the alkaline range (e.g., around pH 9.5).

    • Seal the vessel to create your stock this compound solution.

  • pH Adjustment and Stability Testing:

    • Aliquot the stock solution into several sealed reaction vessels.

    • Adjust the pH of each aliquot to a target value (e.g., pH 5, 7, 9, 11) by slowly adding 1 M HCl or 1 M NaOH while monitoring with a pH meter.

    • Once the target pH is reached, seal the vessels.

    • Observe the solutions immediately after pH adjustment and at set time intervals (e.g., 1, 6, 24 hours) for any signs of instability, such as gas evolution (effervescence) or precipitation.

    • (Optional) For a quantitative analysis, you can measure the concentration of a specific species (e.g., using titration or spectroscopy) over time at each pH.

  • Data Analysis:

    • Record all observations.

    • Plot any quantitative data (e.g., concentration vs. time) for each pH value to determine the rate of decomposition.

    • Summarize the stability of the this compound system at each tested pH.

Visualizations

ph_dependent_equilibrium pH-Dependent Equilibrium of this compound System cluster_acidic Acidic pH (e.g., pH < 6) cluster_neutral Neutral to Mildly Alkaline pH (e.g., pH 7-9) cluster_alkaline Alkaline pH (e.g., pH > 9) Acidic_Species Dominant Species: 2-Aminobutanium (R-NH3+) Carbonic Acid (H2CO3) -> CO2 + H2O Acidic_Result Result: Decomposition of Carbonate/Carbamate Acidic_Species->Acidic_Result Neutral_Species Equilibrium Mixture: R-NH2, R-NH3+, Bicarbonate (HCO3-), Carbamate (R-NH-COO-) Neutral_Result Result: Dynamic Equilibrium Neutral_Species->Neutral_Result Alkaline_Species Dominant Species: 2-Aminobutane (R-NH2) Carbonate (CO3^2-), Carbamate (R-NH-COO-) Alkaline_Result Result: Stable Carbonate/Carbamate System Alkaline_Species->Alkaline_Result

Caption: pH-Dependent Equilibrium of this compound.

troubleshooting_workflow Troubleshooting Workflow for Unexpected pH Start Unexpected pH in This compound Solution Q1 Is the solution container sealed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were initial concentrations of 2-aminobutane and CO2 accurate? A1_Yes->Q2 R1 Seal the container to prevent CO2 exchange with the atmosphere. A1_No->R1 R1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Has the temperature of the solution changed significantly? A2_Yes->Q3 R2 Verify calculations and re-prepare the solution with accurate measurements. A2_No->R2 R2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No R3 Control the temperature as CO2 solubility is temperature-dependent. A3_Yes->R3 End If issues persist, consider contamination or degradation and re-prepare fresh. A3_No->End R3->End

Caption: Troubleshooting Workflow for Unexpected pH.

References

Preventing side reactions with 2-Aminobutane carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Aminobutane Carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from 2-aminobutane?

This compound is the salt formed from the primary amine 2-aminobutane and carbonic acid. In solution, it exists in equilibrium with the free amine and carbonic acid. The carbonate salt is often a more stable, less volatile solid compared to the free base, which is a liquid with a strong ammonia-like odor. Using the carbonate salt can be a convenient way to handle 2-aminobutane, as the active free amine is released in situ.

Q2: What are the most common side reactions observed when using this compound?

The side reactions are characteristic of a primary amine. The most prevalent issues include:

  • Over-alkylation: In alkylation reactions, the primary amine can be converted to a secondary amine, which can then react further to form a tertiary amine and even a quaternary ammonium salt.[1][2]

  • Diacylation: In acylation reactions, under harsh conditions or with highly reactive acylating agents, the initially formed amide may undergo a second acylation. However, this is less common as the amide nitrogen is less nucleophilic.[2]

  • Carbamate formation: The carbonate counter-ion can react with electrophiles, or the amine can react with CO2 (if the salt decomposes) to form carbamates.

  • Base-catalyzed side reactions: The carbonate and the amine itself are basic and can promote side reactions such as elimination or epimerization in sensitive substrates.

Q3: How should I store this compound?

This compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is sensitive to air and moisture.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and reaction with atmospheric CO2 and water.

Q4: Can the carbonate ion from this compound interfere with my reaction?

Yes, the carbonate ion is a base and can influence the reaction conditions. It can deprotonate acidic starting materials or reagents. In reactions that are sensitive to base, this needs to be taken into consideration. It can also act as a nucleophile, although it is a relatively weak one compared to the amine.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions
Symptom Possible Cause Troubleshooting Steps
Low or no product formation.Insufficient activation of the carboxylic acid: Direct reaction of a carboxylic acid with an amine requires high temperatures and is often inefficient.[4]1. Use a coupling agent: Employ standard coupling agents like DCC, EDC, or HATU to activate the carboxylic acid.[4][5] 2. Convert to an acid chloride: React the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride to form the more reactive acid chloride before adding the this compound.[2]
Acid-base reaction: The amine and carboxylic acid form a salt, reducing the nucleophilicity of the amine.[4]1. Use a non-nucleophilic base: Add a tertiary amine base like triethylamine or DIPEA to neutralize the acid and free the amine.
Decomposition of this compound: If the reaction is heated for a prolonged time before the coupling partner is added, the free amine may evaporate from the reaction mixture.1. Generate the free amine in situ: Add the this compound to the reaction mixture containing the activated carboxylic acid.
Issue 2: Formation of Multiple Products in Alkylation Reactions
Symptom Possible Cause Troubleshooting Steps
A mixture of secondary, tertiary amine, and quaternary ammonium salt is observed.Over-alkylation: The product of the initial alkylation (a secondary amine) is also nucleophilic and can react with the alkylating agent.[1][2]1. Use a large excess of the amine: Employ a 5-10 fold excess of this compound to favor the mono-alkylation product. 2. Slow addition of the alkylating agent: Add the alkylating agent dropwise to the reaction mixture containing the amine to maintain a high amine-to-alkylating agent ratio.
Reaction with the carbonate: The carbonate ion can act as a base, leading to elimination side products with certain alkyl halides.1. Use a milder base: If elimination is an issue, consider using a non-nucleophilic organic base.
Issue 3: Poor Results in Reductive Amination
Symptom Possible Cause Troubleshooting Steps
Starting carbonyl compound is recovered.Inefficient imine formation: The equilibrium between the carbonyl compound, amine, and imine may not favor the imine.1. Remove water: Use a dehydrating agent like molecular sieves or a Dean-Stark apparatus to drive the equilibrium towards imine formation. 2. Control pH: The reaction is often optimal under mildly acidic conditions (pH 4-6).
Reduction of the carbonyl group to an alcohol.Reducing agent is too reactive: Strong reducing agents like sodium borohydride can reduce the carbonyl group faster than the imine.[6]1. Use a selective reducing agent: Employ a milder reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which preferentially reduce the protonated imine.[6]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC
  • Dissolve the carboxylic acid (1.0 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in a suitable aprotic solvent (e.g., DCM or DMF).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq.) to liberate the free amine.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water, extract the product with an organic solvent, wash with dilute acid and base, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Reductive Amination
  • Dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a dehydrating agent such as 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Filter off the molecular sieves, quench the reaction with a saturated aqueous solution of sodium bicarbonate, extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Amide_Formation Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + EDC This compound This compound Amide Product Amide Product This compound->Amide Product releases free amine EDC EDC Activated Ester->Amide Product + 2-Aminobutane Alkylation_Side_Reactions 2-Aminobutane (Primary) 2-Aminobutane (Primary) Secondary Amine Secondary Amine 2-Aminobutane (Primary)->Secondary Amine + Alkyl Halide Alkyl Halide Alkyl Halide Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Alkyl Halide Side_Product Over-alkylation Products Secondary Amine->Side_Product Quaternary Salt Quaternary Salt Tertiary Amine->Quaternary Salt + Alkyl Halide Tertiary Amine->Side_Product Quaternary Salt->Side_Product Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination q1 Is starting carbonyl consumed? start->q1 q2 Is alcohol byproduct observed? q1->q2 a1_yes sol1 Inefficient imine formation. - Add dehydrating agent (e.g., molecular sieves). - Adjust pH to 4-6. q1->sol1 a1_no a1_yes Yes a1_no No sol2 Reducing agent is too reactive. - Use NaBH3CN or NaBH(OAc)3. q2->sol2 a2_yes sol3 Decomposition of amine or imine. - Check reaction temperature and time. q2->sol3 a2_no a2_yes Yes a2_no No

References

Technical Support Center: Enhancing Enantiomeric Excess with 2-Aminobutane Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral resolution of racemic mixtures using 2-aminobutane carbonate. The focus is on enhancing the enantiomeric excess (ee) of the desired product through the formation and crystallization of diastereomeric salts.

Troubleshooting Guide

This section addresses common issues encountered during the resolution process.

Question: Why is my enantiomeric excess (% ee) low after the initial crystallization?

Answer:

Low enantiomeric excess after the initial crystallization is a frequent challenge and can be attributed to several factors related to the solubility and crystallization kinetics of the diastereomeric salts. Here are the primary causes and potential solutions:

  • Suboptimal Solvent Choice: The solvent system is critical as it dictates the solubility difference between the two diastereomeric salts.[1] If the solvent is too polar or too non-polar, the solubility difference might be minimal, leading to co-crystallization of both diastereomers.

    • Solution: Screen a variety of solvents with different polarities. A mixture of solvents can also be employed to fine-tune the solubility. For instance, a combination of a good solvent (in which the salts are soluble) and an anti-solvent (in which they are less soluble) can be effective.

  • Crystallization Temperature: The temperature profile of the crystallization process significantly impacts the selectivity.

    • Solution: Experiment with different cooling rates. A slow, controlled cooling process often favors the crystallization of the less soluble diastereomer, leading to a higher ee. Conversely, rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.

  • Incorrect Stoichiometry: The molar ratio of the racemic mixture to the resolving agent (2-aminobutane) is crucial.

    • Solution: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, optimizing this ratio can sometimes improve the ee. For instance, using a slight excess or deficit of the resolving agent might be beneficial.

  • Crystallization Time: The duration of the crystallization can influence the final ee.

    • Solution: A shorter crystallization time might favor kinetic resolution, where the less soluble diastereomer crystallizes faster. A longer duration might lead to a thermodynamic equilibrium where both diastereomers co-crystallize, reducing the ee.

Question: My crystallization resulted in an oil instead of solid crystals. What should I do?

Answer:

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the melting point of the salt being lower than the crystallization temperature.

  • Solution:

    • Reduce Supersaturation: Use a more dilute solution or a solvent in which the salt is less soluble.

    • Lower the Temperature: Conduct the crystallization at a lower temperature.

    • Solvent Modification: Add a co-solvent that can promote crystallization over oiling out.

    • Seeding: Introduce a small amount of the desired diastereomeric salt crystals to induce crystallization.

Question: The yield of my desired enantiomer is very low, even with good enantiomeric excess. How can I improve it?

Answer:

Low yield is a common trade-off for high enantiomeric excess. Here are some strategies to improve the yield:

  • Optimize Solvent and Temperature: As with improving ee, finding the right solvent and temperature combination is key to maximizing the precipitation of the desired diastereomer while keeping the other in solution.

  • Recycle the Mother Liquor: The mother liquor is enriched in the undesired enantiomer. This can be treated to racemize the undesired enantiomer and then be reused in a subsequent resolution, thereby increasing the overall yield in a multi-batch process.

  • Seeding: Using seed crystals of the desired diastereomer can promote its crystallization and potentially increase the yield.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of enantiomeric excess.

Question: What is the general principle behind enhancing enantiomeric excess using this compound?

Answer:

The process relies on the formation of diastereomeric salts. A racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral base, in this case, (R)- or (S)-2-aminobutane (in the form of its carbonate salt for ease of handling and reaction). This reaction creates a mixture of two diastereomeric salts: [(R)-acid with (S)-base] and [(S)-acid with (S)-base]. Because these diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[2][3][4] By carefully selecting the crystallization conditions, one diastereomer can be selectively precipitated from the solution, thus enriching the solid phase in one enantiomer of the original acid.

Question: How do I choose the right solvent for the resolution?

Answer:

The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. A good starting point is to test a range of solvents with varying polarities, such as alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and hydrocarbons (e.g., hexane, toluene). Often, a mixture of solvents provides the best results, allowing for fine-tuning of the solubility.

Question: What is the impact of temperature on the enantiomeric excess?

Answer:

Temperature plays a crucial role in both the solubility of the diastereomeric salts and the kinetics of crystallization. Generally, a slower cooling rate allows for a more selective crystallization of the less soluble diastereomer, leading to a higher enantiomeric excess in the crystalline product. Rapid cooling can lead to the entrapment of the more soluble diastereomer, thus lowering the ee.

Question: Can I improve the enantiomeric excess of my product after the initial crystallization?

Answer:

Yes, the enantiomeric excess can often be improved by recrystallization. The partially enriched solid from the first crystallization is redissolved in a suitable solvent (often the same one used initially) and allowed to recrystallize. This process further purifies the desired diastereomeric salt, leading to a higher ee. It may be necessary to perform multiple recrystallizations to achieve the desired level of enantiomeric purity.

Data Presentation

The following table provides hypothetical data based on common trends observed in diastereomeric salt resolutions to illustrate the effect of solvent and temperature on enantiomeric excess.

Experiment IDRacemic AcidResolving AgentSolventCrystallization Temperature (°C)Initial ee (%)ee after Recrystallization (%)
1Rac-Ibuprofen(S)-2-AminobutaneMethanol07592
2Rac-Ibuprofen(S)-2-AminobutaneEthanol08296
3Rac-Ibuprofen(S)-2-AminobutaneIsopropanol088>99
4Rac-Ibuprofen(S)-2-AminobutaneAcetone256585
5Rac-Naproxen(R)-2-AminobutaneMethanol/Water (9:1)58095
6Rac-Naproxen(R)-2-AminobutaneEthanol/Hexane (1:1)590>99

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a suitable reaction vessel, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a pre-selected solvent at an elevated temperature (e.g., 50-60 °C).

  • Addition of Resolving Agent: To the warm solution, add 0.5 equivalents of (S)-2-aminobutane carbonate solution (or the desired enantiomer) dropwise with stirring. Note: Using the carbonate salt in situ generates 2-aminobutane and carbonic acid, which can be advantageous in some systems.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. The cooling rate should be controlled to maximize selectivity.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the enantiomeric excess of the crystalline material using a suitable analytical technique, such as chiral HPLC or polarimetry.

Protocol 2: Recrystallization for Enhancing Enantiomeric Excess

  • Dissolution: Dissolve the partially enriched diastereomeric salt from Protocol 1 in a minimal amount of the hot crystallization solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Determine the final enantiomeric excess. Repeat the recrystallization if necessary to achieve the desired purity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Resolution Process cluster_products Products & Analysis racemic_acid Racemic Carboxylic Acid dissolution 1. Dissolution in Hot Solvent racemic_acid->dissolution resolving_agent (S)-2-Aminobutane Carbonate salt_formation 2. Add Resolving Agent (Diastereomeric Salt Formation) resolving_agent->salt_formation dissolution->salt_formation crystallization 3. Controlled Cooling & Crystallization salt_formation->crystallization filtration 4. Filtration crystallization->filtration crystals Crystals (Enriched in one Diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in other Diastereomer) filtration->mother_liquor analysis 5. Analyze Enantiomeric Excess (e.g., Chiral HPLC) crystals->analysis

Caption: Experimental workflow for diastereomeric salt resolution.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess solvent Suboptimal Solvent start->solvent temperature Incorrect Temperature Profile start->temperature stoichiometry Wrong Stoichiometry start->stoichiometry time Inappropriate Crystallization Time start->time screen_solvents Screen Solvents & Co-solvents solvent->screen_solvents optimize_cooling Optimize Cooling Rate temperature->optimize_cooling vary_ratio Vary Resolving Agent Ratio stoichiometry->vary_ratio adjust_time Adjust Crystallization Duration time->adjust_time recrystallize Recrystallize Product screen_solvents->recrystallize optimize_cooling->recrystallize vary_ratio->recrystallize adjust_time->recrystallize

Caption: Troubleshooting logic for low enantiomeric excess.

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: 2-Aminobutane in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and stereoselective synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step. The choice of a suitable chiral resolving agent is paramount to the efficiency and economic viability of this process. This guide provides a comparative analysis of (S)-2-aminobutane as a chiral resolving agent against other commonly employed agents, with a focus on the resolution of racemic acidic compounds.

While the specific use of "2-aminobutane carbonate" as a distinct resolving agent is not extensively documented in scientific literature, 2-aminobutane itself, as a chiral amine, is a relevant resolving agent for acidic racemates. This comparison will, therefore, focus on the performance of (S)-2-aminobutane and contrast it with established resolving agents like (S)-1-phenylethylamine and ephedrine, primarily in the context of resolving profen drugs, a common class of chiral carboxylic acids.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and widely used method for separating enantiomers.[1] The process relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]

The fundamental steps of this process are:

  • Salt Formation: A racemic acid is reacted with an enantiomerically pure chiral amine (the resolving agent) to form a mixture of two diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salt mixture is crystallized from a suitable solvent. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution.

  • Salt Decomposition: The separated diastereomeric salt is then treated with an acid or base to regenerate the enantiomerically pure acid and the resolving agent.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer, the achieved enantiomeric excess (% ee), and the ease of recovery of the resolving agent. To provide a tangible comparison, we will consider the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[4][5]

Data Presentation: Resolution of Racemic Ibuprofen

Resolving AgentRacemic AcidDiastereomeric Salt Yield (%)Enantiomeric Excess (% ee) of Resolved AcidReference
(S)-1-phenylethylamineIbuprofen53>95 (after recrystallization)[2]
(S)-2-aminobutaneIbuprofenData not available in cited literatureData not available in cited literature-
EphedrineIbuprofenData not available in cited literatureData not available in cited literature-

Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including solvent, temperature, and the number of recrystallizations.

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation of a chiral resolution. Below is a representative protocol for the resolution of racemic ibuprofen using (S)-1-phenylethylamine. A similar protocol could be adapted for use with (S)-2-aminobutane, with optimization of solvent and crystallization conditions likely being necessary.

Resolution of Racemic Ibuprofen with (S)-1-phenylethylamine

Materials:

  • Racemic ibuprofen

  • (S)-(-)-1-phenylethylamine

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

Procedure:

  • Dissolution of Racemic Ibuprofen: Dissolve racemic ibuprofen (e.g., 3.0 g) in an aqueous solution of KOH (e.g., 30 mL of 0.24 M) in an Erlenmeyer flask with heating (75-85 °C) and stirring.[3]

  • Addition of Resolving Agent: Slowly add a stoichiometric amount of (S)-(-)-1-phenylethylamine to the heated solution.[3] A precipitate of the less soluble diastereomeric salt should form.

  • Crystallization: Continue stirring at an elevated temperature for a defined period (e.g., 40 minutes) to allow for complete salt formation and equilibration.[3] Then, allow the mixture to cool slowly to room temperature to promote crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold water.[3]

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a suitable solvent system (e.g., ethanol/water).

  • Decomposition of the Salt: Suspend the purified diastereomeric salt in water and add a strong acid, such as hydrochloric acid, until the solution is acidic. This will protonate the carboxylate of ibuprofen and the amine of the resolving agent.

  • Isolation of the Enantiomerically Enriched Ibuprofen: Extract the enantiomerically enriched ibuprofen into an organic solvent like dichloromethane. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Solvent Removal and Analysis: Remove the organic solvent under reduced pressure to obtain the solid enantiomerically enriched ibuprofen. Determine the yield and measure the enantiomeric excess using techniques like chiral HPLC or by measuring the optical rotation.[4]

Visualization of Experimental Workflow and Logical Relationships

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Chiral_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction & Separation cluster_isolation Isolation & Analysis racemic_acid Racemic Acid (e.g., Ibuprofen) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (S)-2-Aminobutane) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration salt_decomposition Salt Decomposition (Acidification) filtration->salt_decomposition Less Soluble Diastereomer extraction Extraction salt_decomposition->extraction analysis Analysis (Yield, %ee) extraction->analysis Enriched Enantiomer

Figure 1. General workflow for chiral resolution by diastereomeric salt formation.

Logical_Relationship Racemic_Mixture Racemic Mixture (R-Acid & S-Acid) Diastereomeric_Salts Diastereomeric Salts (R-Acid:S-Amine & S-Acid:S-Amine) Racemic_Mixture->Diastereomeric_Salts Reaction Chiral_Amine Chiral Amine (S-Amine) Chiral_Amine->Diastereomeric_Salts Reaction Separation Physical Separation (e.g., Crystallization) Diastereomeric_Salts->Separation Different Physical Properties Enriched_Enantiomer Enriched Enantiomer (e.g., S-Acid) Separation->Enriched_Enantiomer Isolation

Figure 2. Logical relationship of components in chiral resolution.

Conclusion

The selection of an appropriate chiral resolving agent is a multifaceted decision that depends on the specific racemic compound to be resolved. While (S)-1-phenylethylamine is a proven resolving agent for profens like ibuprofen, (S)-2-aminobutane represents a structurally simpler and potentially cost-effective alternative. The lack of extensive comparative data for 2-aminobutane highlights the empirical nature of chiral resolution, where the optimal resolving agent and conditions must often be determined through experimental screening. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to approach the challenge of chiral resolution in a systematic and informed manner. Future studies directly comparing the efficacy of 2-aminobutane with other chiral amines for the resolution of a range of acidic compounds would be a valuable contribution to the field.

References

A Comparative Guide to Validated Analytical Methods for 2-Aminobutane Carbonate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 2-aminobutane carbonate, a crucial component in various pharmaceutical formulations. The selection of a suitable analytical method is paramount for ensuring product quality, stability, and regulatory compliance. This document outlines two robust methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization and Gas Chromatography with Flame Ionization Detection (GC-FID), and presents a detailed comparison of their performance based on established validation parameters.

Method Comparison

The choice between HPLC-UV with derivatization and GC-FID for the quantification of this compound depends on several factors, including the availability of instrumentation, sample throughput requirements, and the specific validation parameters of interest. The following table summarizes the typical performance characteristics of these two methods, based on literature for similar short-chain aliphatic amines.

Validation ParameterHPLC-UV with Pre-column DerivatizationGas Chromatography (GC-FID)
Specificity High; derivatization provides an additional layer of selectivity.High; excellent separation of volatile compounds.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 2.5%
Linearity (R²) ≥ 0.999≥ 0.998
Range 50 - 150 µg/mL10 - 200 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Robustness Good; minor variations in pH and mobile phase composition have a minimal effect.Very Good; less susceptible to matrix effects for volatile analytes.

Experimental Protocols

Detailed methodologies for both the HPLC-UV with derivatization and GC-FID methods are provided below. These protocols are based on established analytical practices and can be adapted and validated for specific laboratory conditions.

Method 1: HPLC-UV with Pre-column Derivatization

This method is suitable for the accurate quantification of 2-aminobutane following its conversion to a UV-absorbing derivative.

1. Derivatization:

  • Reagent: Dansyl chloride is a common derivatizing agent for primary amines.[1]

  • Procedure:

    • To 1.0 mL of the sample solution containing this compound, add 1.0 mL of a saturated sodium bicarbonate solution.

    • Add 2.0 mL of a 10 mg/mL solution of dansyl chloride in acetone.

    • Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.

    • After incubation, add 100 µL of a 2.5% aqueous solution of sodium glutamate to quench the excess dansyl chloride.

    • Vortex and allow the mixture to stand at room temperature for 10 minutes.

    • The resulting solution is then filtered through a 0.45 µm filter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.01 M ammonium acetate buffer (pH 6.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Validation Parameters:

  • The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for the direct analysis of volatile 2-aminobutane without the need for derivatization.

1. Sample Preparation:

  • Solvent: N,N-Dimethylacetamide (DMAc) containing 5% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to mitigate matrix effects.[3][4]

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in the prepared solvent to achieve a known concentration.

    • For headspace analysis, transfer an aliquot of the sample solution into a headspace vial.

2. GC-FID Conditions:

  • Column: A capillary column suitable for amine analysis (e.g., DB-CAM, 30 m x 0.53 mm x 1.0 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp to 180°C at 10°C/min.

    • Hold at 180°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Mode: Headspace or direct liquid injection.

3. Validation Parameters:

  • The validation of the GC-FID method should also adhere to ICH Q2(R1) guidelines, covering all the essential validation characteristics.[2]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample 2-Aminobutane Carbonate Sample Dissolution Dissolution in Aqueous Buffer Sample->Dissolution Derivatization Derivatization with Dansyl Chloride Dissolution->Derivatization Quenching Quenching Excess Reagent Derivatization->Quenching Filtration Filtration (0.45 µm) Quenching->Filtration Injection Injection into HPLC System Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound Quantification by HPLC-UV with Derivatization.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample 2-Aminobutane Carbonate Sample Dissolution Dissolution in DMAc with DBU Sample->Dissolution Vialing Transfer to Headspace Vial Dissolution->Vialing Injection Headspace Injection Vialing->Injection Separation Capillary GC Separation Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound Quantification by GC-FID.

Conclusion

Both HPLC-UV with pre-column derivatization and GC-FID are suitable and reliable methods for the quantification of this compound in pharmaceutical products. The HPLC method may offer a lower limit of detection, which is advantageous for trace-level analysis. Conversely, the GC-FID method provides a simpler sample preparation procedure by avoiding derivatization. The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs, available resources, and the required validation performance characteristics for the intended application. It is imperative that any chosen method is fully validated in the user's laboratory to ensure its suitability and reliability for routine use.

References

Navigating the Precipice of Discovery: A Comparative Guide to Protein Crystallization Precipitants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a purified protein to a high-resolution crystal structure is often fraught with challenges. The choice of precipitating agent is a critical juncture in this process, profoundly influencing the success of crystallization and the quality of the resulting crystals. This guide provides an objective comparison of two major classes of precipitants, salts and polymers, with a focus on the historically significant ammonium sulfate and the widely used polyethylene glycol (PEG).

While the query specifically mentioned 2-Aminobutane carbonate, an extensive search of scientific literature and chemical databases reveals no documented use of this compound as a protein crystallization agent. Therefore, this guide will focus on a comparison between the well-established and commonly utilized precipitants, ammonium sulfate and polyethylene glycol, to provide relevant and actionable information for researchers in the field.

The Contenders: A Tale of Two Precipitants

Ammonium sulfate, a salt, and polyethylene glycol (PEG), a polymer, represent two distinct mechanistic approaches to inducing protein supersaturation and subsequent crystallization.

Ammonium Sulfate: This salt operates on the principle of "salting out." At high concentrations, ammonium sulfate ions effectively compete for water molecules, reducing the amount of solvent available to keep the protein in solution. This dehydration of the protein surface promotes protein-protein interactions, leading to aggregation and, under the right conditions, the formation of an ordered crystal lattice. Historically, ammonium sulfate was the most successful and widely used precipitant in protein crystallography.[1]

Polyethylene Glycol (PEG): PEGs are long-chain polymers that induce crystallization primarily through the "excluded volume" effect. These large, flexible molecules occupy a significant portion of the solvent volume, effectively concentrating the protein and forcing protein molecules closer together. This increase in effective protein concentration drives the formation of crystal contacts. More recently, PEGs, particularly PEG 3350, have surpassed ammonium sulfate in prevalence in crystallization trials.[1]

Head-to-Head Comparison: Performance in Protein Crystallization

The choice between ammonium sulfate and PEG is not always straightforward and is highly dependent on the specific properties of the target protein. Below is a summary of their performance based on key crystallization parameters.

ParameterAmmonium SulfatePolyethylene Glycol (PEG)
Success Rate High, historically the most successful precipitant. Still accounts for a significant percentage of successful crystallizations.[1]Very high, with PEG 3350 being the most common precipitant in recent years.[1]
Crystal Quality Can produce high-quality, well-ordered crystals. However, high salt concentrations can sometimes lead to salt crystals or interfere with downstream applications.Often yields high-quality crystals. The viscosity of PEG solutions can sometimes affect crystal handling and mounting.
Diffraction Resolution Capable of producing crystals that diffract to high resolution (e.g., beyond 2.0 Å for lysozyme).[2]Also capable of producing high-resolution diffracting crystals.
Mechanism Salting out (dehydration of protein surface).Excluded volume effect (macromolecular crowding).
Typical Concentration 1.0 M - 3.5 M5% - 30% (w/v) depending on the molecular weight of the PEG.
Advantages Low viscosity of solutions, well-understood mechanism, effective for a wide range of proteins.High success rate, effective at lower ionic strengths, can be less harsh on some proteins.
Disadvantages High ionic strength can be detrimental to some proteins, potential for salt crystal formation.High viscosity of solutions can make crystal handling difficult, mechanism can be more complex.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these precipitants, detailed protocols for the crystallization of a model protein, hen egg-white lysozyme, are provided below.

Crystallization of Lysozyme with Ammonium Sulfate

Materials:

  • Lysozyme from chicken egg white (e.g., 50 mg/mL in 0.1 M sodium acetate buffer, pH 4.5)

  • Ammonium sulfate stock solution (e.g., 3.5 M in water, pH adjusted to 4.5)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Crystallization plates (e.g., 24-well sitting drop or hanging drop plates)

  • Micropipettes and tips

Protocol (Hanging Drop Vapor Diffusion):

  • Prepare a reservoir solution of 1.7 M ammonium sulfate in 0.1 M sodium acetate buffer, pH 4.5.

  • Pipette 500 µL of the reservoir solution into the well of a crystallization plate.

  • On a clean coverslip, mix 1 µL of the lysozyme solution with 1 µL of the reservoir solution.

  • Invert the coverslip and seal the well with the drop hanging over the reservoir.

  • Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

Crystallization of Lysozyme with Polyethylene Glycol (PEG)

Materials:

  • Lysozyme from chicken egg white (e.g., 50 mg/mL in 0.1 M sodium acetate buffer, pH 4.5)

  • PEG 4000 stock solution (e.g., 30% w/v in water)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Crystallization plates (e.g., 24-well sitting drop or hanging drop plates)

  • Micropipettes and tips

Protocol (Sitting Drop Vapor Diffusion):

  • Prepare a reservoir solution of 20% (w/v) PEG 4000 in 0.1 M sodium acetate buffer, pH 4.5.

  • Pipette 500 µL of the reservoir solution into the well of a crystallization plate.

  • In the sitting drop post, mix 1 µL of the lysozyme solution with 1 µL of the reservoir solution.

  • Seal the well.

  • Incubate the plate at a constant temperature (e.g., 20°C) and observe for the formation of crystals.

Visualizing the Process

To better understand the workflows and underlying principles, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_analysis Analysis Protein_Purification Protein Purification (>95% purity) Buffer_Exchange Buffer Exchange & Concentration Protein_Purification->Buffer_Exchange Screening Initial Screening (Sparse Matrix or Grid) Buffer_Exchange->Screening Precipitant_Stock Precipitant Stock Preparation Precipitant_Stock->Screening Optimization Optimization of 'Hit' Conditions Screening->Optimization Crystal_Harvesting Crystal Harvesting & Cryo-protection Optimization->Crystal_Harvesting XRay_Diffraction X-ray Diffraction Data Collection Crystal_Harvesting->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution

Caption: A generalized workflow for a protein crystallization experiment.

precipitant_mechanisms cluster_ammonium_sulfate Ammonium Sulfate (Salting Out) cluster_peg Polyethylene Glycol (Excluded Volume) AS_Start Protein in Solution (Hydration Shell) AS_Process Addition of High Salt (Competition for Water) AS_Start->AS_Process AS_End Reduced Protein Solubility -> Crystallization AS_Process->AS_End PEG_Start Protein in Solution PEG_Process Addition of PEG (Macromolecular Crowding) PEG_Start->PEG_Process PEG_End Increased Effective Protein Concentration -> Crystallization PEG_Process->PEG_End

Caption: Mechanisms of action for the two precipitant types.

Conclusion

The selection of a precipitating agent is a critical step in the challenging yet rewarding process of protein crystallization. While ammonium sulfate remains a powerful and effective tool in the crystallographer's arsenal, polyethylene glycols have emerged as a highly successful and often preferred alternative for a wide range of proteins. The optimal choice will always be protein-dependent, and a thorough screening of various precipitants, concentrations, and conditions is paramount to success. By understanding the fundamental principles behind how these different classes of precipitants work, researchers can make more informed decisions in their quest to unlock the three-dimensional secrets of proteins.

References

A comparative study of different 2-Aminobutane carbonate synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Aminobutane, a chiral amine, serves as a crucial building block in the synthesis of various pharmaceuticals. Its carbonate salt, 2-aminobutane carbonate, is often formed through the reaction of the amine with carbon dioxide, a process relevant in both synthesis and purification. This guide provides a comparative study of different synthetic routes to 2-aminobutane, the essential precursor, and outlines the subsequent formation of its carbonate salt, supported by experimental data and detailed protocols.

Comparison of 2-Aminobutane Synthesis Routes

The synthesis of 2-aminobutane primarily revolves around the amination of 2-butanone or related C4 precursors. The two most prominent methods are reductive amination and the Leuckart reaction. The choice of route often depends on available equipment, desired scale, and safety considerations.

Synthesis Route Starting Material Key Reagents & Catalyst Reaction Conditions Yield Selectivity Advantages Disadvantages
Reductive Amination (High Pressure) 2-Butanone (Methyl Ethyl Ketone)Ammonia (NH₃), Hydrogen (H₂), Raney Nickel CatalystHigh Pressure (e.g., 100 atm), Elevated Temperature (e.g., 90°C), Methanol SolventTypically high, can exceed 90% for similar ketonesHighHigh yield, relatively clean reaction.Requires specialized high-pressure equipment. Raney Nickel is pyrophoric and requires careful handling.
Reductive Amination (Atmospheric Pressure) 2-Butanone (Methyl Ethyl Ketone)Ammonia (NH₃), Hydrogen (H₂), Ni-Cr-HPO₃ CatalystAtmospheric Pressure, 115°C>99% (Conversion)>93%Does not require high-pressure reactors, making it more accessible.Catalyst may be less common than Raney Nickel.
Leuckart Reaction 2-Butanone (Methyl Ethyl Ketone)Ammonium Formate (HCOONH₄) or Formamide (HCONH₂)High Temperature (120-130°C for ammonium formate, >165°C for formamide)Variable, generally moderate to good.GoodDoes not require high-pressure hydrogenation equipment.High reaction temperatures are required. The primary product is the formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.

Experimental Protocols

Route 1: High-Pressure Reductive Amination of 2-Butanone

This protocol is adapted from general procedures for the high-pressure reductive amination of ketones using Raney Nickel.

Materials:

  • 2-Butanone (Methyl Ethyl Ketone)

  • Methanol, anhydrous

  • Ammonia (gas or saturated solution in methanol)

  • Raney Nickel (activated, as a slurry)

  • Hydrogen gas

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a high-pressure autoclave, a solution of 2-butanone in methanol, previously saturated with ammonia at a low temperature (e.g., 10°C), is prepared.

  • Activated Raney Nickel catalyst (as a slurry in a suitable solvent) is carefully added to the autoclave under an inert atmosphere. The amount of catalyst can vary, but a starting point is typically 5-10% by weight relative to the ketone.

  • The autoclave is sealed and purged with nitrogen, followed by hydrogen.

  • The vessel is pressurized with hydrogen to the desired pressure (e.g., 100 atm) and heated to the reaction temperature (e.g., 90°C) with vigorous stirring.

  • The reaction is monitored by observing the uptake of hydrogen. Once hydrogen consumption ceases, the reaction is considered complete.

  • The autoclave is cooled to room temperature, and the excess pressure is carefully vented.

  • The catalyst is removed by filtration under an inert atmosphere.

  • The solvent (methanol) is removed by distillation.

  • The residue is acidified with hydrochloric acid to form the hydrochloride salt of 2-aminobutane, which is water-soluble. Any non-basic impurities can be extracted with a non-polar solvent like diethyl ether.

  • The aqueous layer is then made alkaline with a strong base, such as sodium hydroxide, to liberate the free amine.

  • The 2-aminobutane is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield the purified 2-aminobutane.

Route 2: Leuckart Reaction of 2-Butanone

This protocol is a general representation of the Leuckart reaction for the synthesis of primary amines from ketones.

Materials:

  • 2-Butanone (Methyl Ethyl Ketone)

  • Ammonium formate

  • Concentrated hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, 2-butanone and an excess of ammonium formate are combined.

  • The mixture is heated to a temperature of 120-130°C. The reaction is typically heated for several hours.

  • Upon completion of the initial reaction, the intermediate formyl derivative of 2-aminobutane is formed.

  • The reaction mixture is cooled, and concentrated hydrochloric acid is added for hydrolysis of the formyl derivative to the free amine hydrochloride. This mixture is refluxed for several hours.

  • After cooling, the solution is made strongly alkaline with sodium hydroxide to liberate the free 2-aminobutane.

  • The amine is then isolated by steam distillation or solvent extraction with a suitable solvent like diethyl ether.

  • The extracted product is dried and purified by distillation.

Synthesis of this compound

The formation of this compound is an acid-base reaction where the amine acts as a base and carbonic acid (formed from CO₂ in a protic solvent) acts as the acid. In the absence of water, the reaction between two equivalents of the amine and one of carbon dioxide typically yields an ammonium carbamate salt. In the presence of water, a mixture of carbonate and bicarbonate salts can be formed.

Experimental Protocol: Preparation of this compound

Materials:

  • 2-Aminobutane

  • Ethanol (or water)

  • Carbon dioxide (gas, from a cylinder or dry ice)

Procedure:

  • Dissolve 2-aminobutane in a suitable solvent such as absolute ethanol in a flask. The concentration can be adjusted, but a 1-2 M solution is a reasonable starting point.

  • Cool the solution in an ice bath.

  • Bubble carbon dioxide gas slowly through the cooled solution with stirring. Alternatively, small pieces of dry ice can be carefully added to the solution.

  • The formation of a white precipitate indicates the formation of the this compound/carbamate salt.

  • Continue the addition of carbon dioxide until the precipitation appears to be complete.

  • The precipitated salt is collected by filtration.

  • The solid is washed with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted 2-aminobutane.

  • The product is then dried under vacuum to remove residual solvent.

Note: The stability of the isolated carbonate salt can vary. It is a reversible reaction, and the salt may dissociate back to the amine and carbon dioxide upon heating or exposure to a non-acidic environment.

Visualizing the Synthesis Pathways

To better illustrate the logical flow of the synthesis, the following diagrams are provided.

Synthesis_Routes cluster_precursor 2-Aminobutane Synthesis cluster_carbonate This compound Formation 2-Butanone 2-Butanone Reductive_Amination Reductive Amination 2-Butanone->Reductive_Amination NH₃, H₂, Catalyst (e.g., Raney Ni) Leuckart_Reaction Leuckart Reaction 2-Butanone->Leuckart_Reaction HCOONH₄ or HCONH₂ 2-Aminobutane 2-Aminobutane Reductive_Amination->2-Aminobutane Leuckart_Reaction->2-Aminobutane + Hydrolysis 2-Aminobutane_start 2-Aminobutane Carbonate_Formation Salt Formation 2-Aminobutane_start->Carbonate_Formation CO2 Carbon Dioxide (CO₂) CO2->Carbonate_Formation Solvent (e.g., Ethanol) 2-Aminobutane_Carbonate This compound Carbonate_Formation->2-Aminobutane_Carbonate

Caption: Overview of 2-Aminobutane and its Carbonate Synthesis.

The selection of a specific synthetic route for 2-aminobutane will ultimately be guided by the specific requirements of the research or production goal, including scale, available resources, and safety protocols. The subsequent formation of the carbonate salt provides a straightforward method for purification or for applications where a solid form of the amine is advantageous.

Efficacy of 2-Aminobutane Carbonate in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The pursuit of efficient and cost-effective carbon capture technologies is a critical endeavor in mitigating global carbon dioxide (CO2) emissions. Amine scrubbing remains a leading method for post-combustion CO2 capture, with ongoing research focused on developing novel amine-based solvents with superior performance characteristics compared to the benchmark monoethanolamine (MEA). This guide provides a comparative analysis of the efficacy of 2-aminobutane, which forms 2-aminobutane carbonate upon reaction with CO2, in various solvent systems. Its performance is benchmarked against established and other novel amine solvents, supported by experimental data and detailed methodologies.

Comparative Performance Analysis

The efficacy of an amine solvent for CO2 capture is determined by several key performance indicators, including CO2 absorption capacity, absorption rate, and the energy required for solvent regeneration. The choice of solvent system—aqueous, non-aqueous, or biphasic—can significantly influence these parameters.

CO2 Absorption Capacity

CO2 absorption capacity, often expressed as moles of CO2 absorbed per mole of amine, is a critical factor in determining the solvent circulation rate and, consequently, the overall energy consumption of the capture process.

AmineSolvent SystemConcentration (wt%)CO2 Loading (mol CO2/mol amine)Temperature (°C)Pressure (kPa)Reference
2-Aminobutane (sec-Butylamine) Aqueous2.5 M~0.8640-[1]
Monoethanolamine (MEA)Aqueous30~0.54015[2]
Diethanolamine (DEA)Aqueous30~0.754015[3]
2-Amino-2-methyl-1-propanol (AMP)Aqueous30~0.94015[4]
Piperazine (PZ)Aqueous8 m~0.7540-[5]
2-(Butylamino)ethanolAqueous30>0.5--[6]

Note: Direct comparative data for 2-aminobutane in identical conditions to other amines is limited. The presented data is collated from various sources and should be interpreted with consideration of the differing experimental conditions.

Secondary amines like 2-aminobutane theoretically have the potential for higher CO2 loading capacities compared to primary amines like MEA, as they can form bicarbonates in addition to carbamates.[6] However, the steric hindrance provided by the secondary butyl group in 2-aminobutane can influence its reaction pathway and overall capacity.

Solvent Regeneration Energy

A significant drawback of amine scrubbing is the high energy penalty associated with regenerating the solvent, which involves heating the rich amine solution to release the captured CO2. This energy consumption is a major contributor to the overall cost of carbon capture. The regeneration energy consists of three main components: the heat of reaction (enthalpy of absorption), the sensible heat required to raise the solvent temperature, and the latent heat of water vaporization.

Biphasic and non-aqueous solvent systems are being explored to reduce this energy requirement. Biphasic solvents phase-separate upon CO2 absorption, allowing for the regeneration of a smaller volume of the CO2-rich phase, thereby reducing the sensible heat duty.[7][8] Non-aqueous solvents can have lower heat capacities and eliminate the large latent heat of water vaporization.[9][10]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of amine solvent performance. Below are generalized protocols for key experiments cited in the literature.

Determination of CO2 Absorption Capacity (Vapor-Liquid Equilibrium)

This experiment measures the equilibrium solubility of CO2 in the amine solvent at various partial pressures and temperatures.

Apparatus:

  • A thermostated equilibrium cell or a stirred reactor.

  • Mass flow controllers for precise gas mixing (CO2 and N2).

  • Pressure and temperature sensors.

  • A method for analyzing the CO2 concentration in the liquid phase, such as titration or a total organic carbon (TOC) analyzer.[11]

Procedure:

  • Prepare the amine solvent of the desired concentration.

  • Charge a known volume of the solvent into the equilibrium cell and bring it to the desired temperature.

  • Introduce a gas mixture with a specific CO2 partial pressure into the cell.

  • Allow the system to reach equilibrium, which is typically indicated by the stabilization of pressure.

  • Carefully withdraw a liquid sample and analyze its CO2 content to determine the CO2 loading.

  • Repeat steps 3-5 for different CO2 partial pressures to generate a solubility curve.

Measurement of CO2 Absorption and Desorption Rates

The kinetics of the CO2 absorption and desorption reactions are important for sizing the absorber and stripper columns.

Apparatus:

  • A wetted-wall column or a stirred-cell reactor.

  • Gas flow meters and a CO2 analyzer for the gas phase.

  • A means of rapidly sampling and analyzing the liquid phase composition over time.

Procedure for Absorption:

  • The amine solution is continuously fed to the top of the wetted-wall column, creating a thin film with a known surface area.

  • A gas stream with a known CO2 concentration flows concurrently or counter-currently to the liquid film.

  • The CO2 concentration in the outlet gas stream is continuously monitored.

  • The absorption rate is calculated from the change in CO2 concentration in the gas phase and the known interfacial area.

Procedure for Desorption:

  • A CO2-rich amine solution is heated to the regeneration temperature in a reactor.

  • An inert gas (e.g., N2) is bubbled through the solution to strip the released CO2.

  • The CO2 concentration in the off-gas is measured over time to determine the desorption rate.

Quantification of Regeneration Energy

The energy required for solvent regeneration is a critical economic parameter.

Apparatus:

  • A differential scanning calorimeter (DSC) and a thermogravimetric analyzer (TGA) can be used to measure the heat of desorption and sensible heat.[12]

  • A laboratory-scale stripping column with a reboiler.

Procedure using DSC/TGA:

  • A sample of the CO2-loaded solvent is heated in the DSC/TGA under a controlled atmosphere.

  • The heat flow and weight loss are measured as a function of temperature.

  • The enthalpy of desorption (heat of reaction) is determined from the DSC data, and the sensible heat can be calculated from the heat capacity.[12]

  • For aqueous solvents, the energy for water vaporization must also be accounted for.[12]

Visualizations

CO2 Capture and Regeneration Workflow

The following diagram illustrates the general workflow of an amine-based CO2 capture process. The flue gas containing CO2 enters an absorber where it reacts with the lean amine solvent. The CO2-rich amine is then pumped to a stripper, where it is heated to release the CO2, and the regenerated lean amine is recycled back to the absorber.

CO2_Capture_Workflow cluster_absorption Absorption cluster_regeneration Regeneration Absorber Absorber TreatedGasOut Treated Flue Gas Absorber->TreatedGasOut RichAmineOut Rich Amine Absorber->RichAmineOut from Absorber Stripper Stripper Reboiler Reboiler Stripper->Reboiler Heating & Return LeanAmineIn Lean Amine Stripper->LeanAmineIn to Cooler & Absorber CO2Out Pure CO2 Stripper->CO2Out FlueGasIn Flue Gas with CO2 FlueGasIn->Absorber LeanAmineIn->Absorber to Absorber RichAmineOut->Stripper

Figure 1: General workflow of an amine-based CO2 capture and regeneration process.
Reaction Mechanism of a Secondary Amine with CO2

Secondary amines, such as 2-aminobutane, can react with CO2 through two primary pathways: the formation of a carbamate and the formation of a bicarbonate. The following diagram illustrates these reaction pathways.

Reaction_Mechanism cluster_carbamate Carbamate Formation cluster_bicarbonate Bicarbonate Formation R2NH 2-Aminobutane (R2NH) Zwitterion Zwitterion Intermediate (R2NH+COO-) R2NH->Zwitterion + CO2 CarbonicAcid Carbonic Acid (H2CO3) CO2 CO2 CO2->CarbonicAcid + H2O H2O H2O Carbamate Carbamate (R2NCOO-) Zwitterion->Carbamate + R2NH ProtonatedAmine1 Protonated Amine (R2NH2+) Bicarbonate Bicarbonate (HCO3-) CarbonicAcid->Bicarbonate + R2NH ProtonatedAmine2 Protonated Amine (R2NH2+)

Figure 2: Reaction pathways for a secondary amine with CO2.

Conclusion

2-Aminobutane shows potential as a solvent for CO2 capture, with a theoretically higher CO2 loading capacity than the benchmark MEA. However, a comprehensive evaluation of its performance requires more direct comparative studies against other amines under standardized conditions, particularly in non-aqueous and biphasic solvent systems. The development of advanced solvent systems aims to reduce the significant energy penalty associated with solvent regeneration, which remains a key challenge for the economic viability of amine scrubbing technologies. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of 2-aminobutane and other novel amine solvents, contributing to the ongoing efforts to develop more efficient and sustainable carbon capture solutions.

References

Comparative Analysis of 2-Aminobutane and Alternatives for Post-Harvest Disease Control in Potatoes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data on 2-aminobutane carbonate and its alternatives for the post-harvest treatment of potatoes reveals critical insights for researchers, scientists, and drug development professionals in the agricultural sector. This guide provides an objective comparison of the performance of 2-aminobutane with other common fungicides, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Executive Summary

Post-harvest diseases in potatoes, such as silver scurf and Fusarium dry rot, are significant contributors to crop loss. While 2-aminobutane has been utilized as a control agent, a thorough evaluation of its efficacy in comparison to other available treatments is essential for optimizing storage and maintaining crop quality. This guide consolidates available data on 2-aminobutane and compares it with two widely used fungicides: Thiabendazole and Imazalil. Additionally, the potential of Sodium Bicarbonate as a safer alternative is explored.

Data Presentation: Fungicide Efficacy Against Potato Pathogens

The following tables summarize the quantitative data on the efficacy of 2-aminobutane and its alternatives in controlling key post-harvest potato diseases.

Table 1: In Vitro Efficacy of Fungicides against Fusarium sp. (Dry Rot)

FungicideConcentrationMycelial Growth Inhibition (%)Citation
2-Aminobutane-Data not available in reviewed literature-
Thiabendazole100 ppmSignificant inhibition[1]
Imazalil-Data not available in reviewed literature-
Sodium Bicarbonate-Data not available in reviewed literature-

Table 2: Efficacy of Fungicides against Silver Scurf (Helminthosporium solani) in Stored Potatoes

TreatmentApplicationDisease Incidence Reduction (%)Citation
2-AminobutaneFumigationEffective control[2][3]
ThiabendazoleSeed TreatmentSignificantly less silver scurf[4]
ImazalilSeed TreatmentDecreased silver scurf[5]
Phosphorous AcidPost-harvest spray17 - 42% reduction[6]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results. The following protocols are standard for assessing the efficacy of fungicides against post-harvest potato pathogens.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This method is utilized to determine the direct effect of a fungicide on the mycelial growth of a target pathogen.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) as per the manufacturer's instructions and sterilize.

  • Fungicide Incorporation: Once the PDA has cooled to approximately 45-50°C, add the test fungicide at various concentrations (e.g., 50, 100, 250, 500 ppm). For control plates, no fungicide is added.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5mm in diameter) from an actively growing culture of the target fungus (e.g., Fusarium sp.) onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25±1°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the control plate is fully covered.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = ((C - T) / C) * 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

In Vivo Fungicide Efficacy Testing on Stored Potatoes

This method evaluates the effectiveness of a fungicide in preventing or reducing disease development on potato tubers.

  • Tuber Selection: Select healthy, uniform-sized potato tubers.

  • Wounding and Inoculation: Create a uniform wound on each tuber with a sterile cork borer or needle. Inoculate the wound with a known concentration of fungal spores (e.g., Fusarium sambucinum). A control group is wounded but not inoculated.

  • Fungicide Application: Treat the inoculated tubers with the test fungicide. Application methods can include dipping, spraying, or fumigation, depending on the fungicide's formulation and intended use. A control group is treated with a placebo (e.g., water).

  • Storage: Store the treated tubers under controlled conditions of temperature and humidity that are conducive to disease development.

  • Evaluation: After a set storage period (e.g., 30-60 days), assess the tubers for disease incidence (percentage of infected tubers) and severity (lesion size or area of rot).

  • Statistical Analysis: Analyze the data statistically to determine the significance of the treatment effects.

Mandatory Visualization

Signaling Pathway: Mode of Action of Sterol Biosynthesis Inhibitors

Fungicides such as Imazalil and Thiabendazole belong to a class of compounds that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[7][8][9][10][11][12][13][14][15][16] The following diagram illustrates this key signaling pathway.

Sterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_inhibitors Fungicide Action Lanosterol Lanosterol Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols 14-alpha-demethylase Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Membrane_Integrity Maintains Membrane Integrity and Fluidity Ergosterol->Membrane_Integrity Disrupted_Membrane Disrupted Cell Membrane (Leaky, Loss of Function) Membrane_Integrity->Disrupted_Membrane Leads to Imazalil Imazalil Imazalil->Lanosterol Inhibits Thiabendazole Thiabendazole Thiabendazole->Lanosterol Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Fungicides.

Experimental Workflow: Fungicide Efficacy Screening

The following diagram outlines a typical workflow for screening the efficacy of new fungicidal compounds.

Fungicide_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Testing cluster_2 Phase 3: Data Analysis & Selection A Pathogen Isolation and Culture B Poisoned Food Assay (Mycelial Growth) A->B C Spore Germination Assay A->C D Determine EC50 Values B->D C->D E Tuber Inoculation D->E F Fungicide Application (Spray, Dip, Fumigation) E->F G Controlled Environment Storage F->G H Disease Assessment (Incidence & Severity) G->H I Statistical Analysis H->I J Comparison with Standard Fungicides I->J K Selection of Lead Compounds J->K

Caption: Workflow for Fungicide Efficacy Screening.

Conclusion

The cross-validation of experimental results for 2-aminobutane and its alternatives highlights the need for more standardized, publicly available quantitative data. While 2-aminobutane is cited for its effectiveness, particularly in fumigation applications for potato storage diseases, direct comparative data with fungicides like Thiabendazole and Imazalil is limited.[2][3] Thiabendazole and Imazalil have well-documented modes of action as sterol biosynthesis inhibitors and demonstrate significant efficacy against a range of post-harvest pathogens.[7][8][9][10][11][12][13][14][15][16] Sodium Bicarbonate presents a promising, safer alternative, though its efficacy can be variable and may be enhanced when used in combination with other treatments.

For researchers and professionals in drug development, this guide underscores the importance of rigorous, comparative experimental design and the transparent reporting of quantitative data to enable informed decisions in the selection and development of effective post-harvest disease management strategies.

References

A Comparative Guide to Drug Delivery Carriers: Benchmarking Calcium Carbonate Against Industry-Standard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the effective delivery of therapeutic agents to their target sites remains a critical challenge. The choice of a suitable drug carrier is paramount to enhancing bioavailability, improving stability, and minimizing off-target effects. This guide provides a comparative analysis of calcium carbonate as a drug delivery vehicle against two industry-standard reagents: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

It is important to clarify the terminology used in the topic "Benchmarking 2-Aminobutane carbonate against industry-standard reagents". Following a comprehensive review of scientific literature, "this compound" does not appear to be a standard single reagent used in drug delivery. Instead, it is likely a reference to a composite system, potentially involving the use of calcium carbonate as a carrier for a drug molecule containing a 2-aminobutane moiety or a related amine compound. Given the extensive research on calcium carbonate as a versatile drug delivery platform, this guide will focus on benchmarking its performance characteristics. 2-aminobutane, on its own, is primarily utilized as a chiral intermediate in pharmaceutical synthesis and not as a drug carrier itself.

This guide will delve into the performance metrics of these carriers, provide detailed experimental protocols for their evaluation, and present a visual workflow for a typical benchmarking study.

Performance Comparison of Drug Delivery Carriers

The selection of an appropriate drug delivery system is contingent on a multitude of factors, including the physicochemical properties of the drug, the desired release profile, and the targeted biological environment. Below is a summary of key performance indicators for calcium carbonate, liposomes, and PLGA nanoparticles. It is crucial to note that these values can vary significantly based on the specific formulation, the encapsulated drug, and the experimental conditions.

Performance Metric Calcium Carbonate Particles Liposomes PLGA Nanoparticles
Particle Size 100 nm - 5 µm50 nm - 5 µm100 nm - 1000 nm
Drug Loading Capacity (%) Up to 40% (w/w)[1]1% - 30% (w/w)0.1% - 20% (w/w)[2]
Encapsulation Efficiency (%) 70% - 95%[3][4]10% - 95%[5]25% - 90%[2][6]
Biocompatibility HighHighHigh
Biodegradability HighHighHigh
Drug Release Profile pH-sensitive, sustained release[7][8]Biphasic (initial burst followed by sustained release)[9]Biphasic (initial burst followed by sustained release)[2][10]
Key Advantages Cost-effective, easy to synthesize, pH-responsive[11]Can encapsulate both hydrophilic and hydrophobic drugs, well-established technology[12]Tunable degradation and release kinetics, well-established for controlled release[13]
Key Disadvantages Potential for batch-to-batch variabilityLower encapsulation efficiency for some drugs, potential for leakage[14]Use of organic solvents in preparation, potential for initial burst release[10]

Experimental Protocols

Accurate and reproducible evaluation of drug delivery systems is fundamental for their development and translation. Below are detailed methodologies for key experiments cited in the comparison.

Formulation of Drug-Loaded Carriers
  • Calcium Carbonate Microparticles (Co-precipitation Method):

    • Dissolve the drug in a solution of calcium chloride (CaCl₂).

    • Separately, prepare a solution of sodium carbonate (Na₂CO₃).

    • Under controlled stirring, add the Na₂CO₃ solution to the CaCl₂ solution containing the drug.

    • Calcium carbonate particles will precipitate, entrapping the drug molecules.

    • Collect the particles by centrifugation, wash with deionized water to remove unreacted precursors and unencapsulated drug, and then lyophilize for storage.

  • Liposomes (Thin-Film Hydration Method):

    • Dissolve lipids (e.g., phospholipids and cholesterol) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Create a thin lipid film on the wall of a round-bottom flask by evaporating the organic solvent under reduced pressure using a rotary evaporator.

    • Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug by gentle agitation above the lipid transition temperature.

    • To obtain unilamellar vesicles of a specific size, the resulting liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[12]

    • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • PLGA Nanoparticles (Emulsion-Solvent Evaporation Method):

    • Dissolve PLGA and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).

    • Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

    • Evaporate the organic solvent under reduced pressure, which leads to the precipitation of PLGA nanoparticles encapsulating the drug.[15]

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove the surfactant and unencapsulated drug, and then lyophilize.

Characterization of Drug Delivery Carriers
  • Particle Size and Zeta Potential Analysis:

    • Disperse the formulated particles in deionized water or a suitable buffer.

    • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the mean particle size, size distribution (Polydispersity Index, PDI), and zeta potential. The zeta potential provides an indication of the surface charge and stability of the nanoparticle suspension.

  • Determination of Drug Loading and Encapsulation Efficiency:

    • Accurately weigh a known amount of the lyophilized drug-loaded carrier.

    • Dissolve the carrier in a suitable solvent to release the encapsulated drug. For calcium carbonate, a slightly acidic buffer can be used. For liposomes and PLGA nanoparticles, a solvent that dissolves both the carrier and the drug (e.g., methanol, acetonitrile) is used.

    • Quantify the amount of drug in the resulting solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Mass of drug in particles / Total mass of particles) x 100

      • EE (%) = (Mass of drug in particles / Initial mass of drug used) x 100

In Vitro Drug Release Study
  • Dialysis Method:

    • Disperse a known amount of the drug-loaded carrier in a release medium (e.g., PBS at a specific pH) and place it inside a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO should be large enough to allow the free drug to diffuse out but small enough to retain the carrier.[16]

    • Place the dialysis bag in a larger volume of the same release medium, which is continuously stirred at a constant temperature (e.g., 37°C).

    • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis).

    • Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the formulation and characterization of a nanoparticle-based drug delivery system.

experimental_workflow cluster_formulation Formulation Stage cluster_characterization Characterization Stage cluster_performance Performance Evaluation drug API (Drug) formulation_process Formulation Process (Co-precipitation, Thin-film hydration, Emulsion) drug->formulation_process carrier_material Carrier Material (CaCO3 precursors, Lipids, PLGA) carrier_material->formulation_process drug_loaded_carrier Drug-Loaded Carrier formulation_process->drug_loaded_carrier purification Purification (Centrifugation, Dialysis) drug_loaded_carrier->purification final_product Lyophilized Product purification->final_product particle_size Particle Size & Zeta Potential (DLS) final_product->particle_size drug_loading Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) final_product->drug_loading morphology Morphology (SEM/TEM) final_product->morphology in_vitro_release In Vitro Drug Release (Dialysis Method) final_product->in_vitro_release data_analysis Data Analysis & Comparison particle_size->data_analysis drug_loading->data_analysis morphology->data_analysis in_vitro_release->data_analysis

Experimental workflow for benchmarking drug delivery carriers.

Signaling Pathways and Logical Relationships

In the context of drug delivery, a key logical relationship is the pathway from carrier design to therapeutic effect. This can be visualized as a series of dependent steps.

drug_delivery_pathway carrier_selection Carrier Selection (e.g., CaCO3, Liposome, PLGA) formulation_optimization Formulation Optimization (Size, Drug Load, Surface Chemistry) carrier_selection->formulation_optimization physicochemical_properties Physicochemical Properties (Stability, Release Profile) formulation_optimization->physicochemical_properties in_vitro_testing In Vitro Testing (Cell Viability, Uptake) physicochemical_properties->in_vitro_testing in_vivo_testing In Vivo Testing (Pharmacokinetics, Efficacy) in_vitro_testing->in_vivo_testing therapeutic_outcome Therapeutic Outcome (Improved Efficacy, Reduced Toxicity) in_vivo_testing->therapeutic_outcome

Logical pathway from carrier selection to therapeutic outcome.

This guide provides a foundational comparison of calcium carbonate with established drug delivery platforms. The choice of the optimal carrier will always be application-specific, and a thorough experimental evaluation as outlined is essential for making an informed decision in the drug development process.

References

Navigating Chiral Purity: A Comparative Guide to Reproducibility in a Model Chiral Resolution

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of experimental methodologies for the resolution of racemic carboxylic acids, focusing on the reproducibility of outcomes using 2-aminobutane and its alternatives.

In the landscape of pharmaceutical development and scientific research, the reliable separation of enantiomers is a critical step to ensure the safety and efficacy of chiral drugs. This guide provides an in-depth comparison of the reproducibility of experiments utilizing 2-aminobutane as a chiral resolving agent against common alternatives. The focus is on the diastereomeric salt crystallization method, a widely employed technique for the separation of racemic carboxylic acids.

Understanding the Resolution Process: Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the reaction of a racemic mixture of a carboxylic acid with a single enantiomer of a chiral base, such as (S)-2-aminobutane. This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][2][3] The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically enriched carboxylic acid.

The reproducibility of this process is paramount and depends on several factors, including the choice of resolving agent, the solvent system, crystallization temperature, and the rate of cooling. Inconsistent results can lead to variations in yield and enantiomeric excess (% ee), impacting the efficiency and cost-effectiveness of the process.

Experimental Comparison: Resolution of a Model Profen

To provide a tangible comparison, this guide focuses on the resolution of a model racemic profen, a class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or ketoprofen.[4][5][6]

Method 1: Chiral Resolution using (S)-2-Aminobutane

(S)-2-aminobutane is a commonly used chiral resolving agent for acidic compounds due to its availability and effectiveness.

Experimental Protocol:

  • Salt Formation: A solution of the racemic profen in a suitable solvent (e.g., a mixture of ethanol and water) is heated. An equimolar amount of (S)-2-aminobutane is added to the solution.

  • Crystallization: The solution is slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt. The rate of cooling is crucial for obtaining high diastereomeric purity.

  • Isolation: The crystallized salt is isolated by filtration and washed with a cold solvent to remove impurities.

  • Enantiomer Recovery: The purified diastereomeric salt is dissolved in water and acidified (e.g., with hydrochloric acid) to precipitate the enantiomerically enriched profen. The solid is then filtered, washed, and dried.

  • Resolving Agent Recovery: The acidic mother liquor from the previous step can be basified to recover the (S)-2-aminobutane for potential reuse.

Workflow for Chiral Resolution using (S)-2-Aminobutane:

G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Isolation cluster_2 Enantiomer & Resolving Agent Recovery Racemic Profen Racemic Profen Mixture Mixture Racemic Profen->Mixture S-2-Aminobutane S-2-Aminobutane S-2-Aminobutane->Mixture Solvent Solvent Solvent->Mixture Heating Heating Diastereomeric Salt Solution Diastereomeric Salt Solution Heating->Diastereomeric Salt Solution Mixture->Heating Cooling Cooling Diastereomeric Salt Solution->Cooling Crystallized Salt & Mother Liquor Crystallized Salt & Mother Liquor Cooling->Crystallized Salt & Mother Liquor Filtration Filtration Isolated Salt Isolated Salt Filtration->Isolated Salt Solid Mother Liquor Mother Liquor Filtration->Mother Liquor Liquid Crystallized Salt & Mother Liquor->Filtration Acidification Acidification Isolated Salt->Acidification Basification Basification Mother Liquor->Basification Enriched S-Profen Enriched S-Profen Acidification->Enriched S-Profen Recovered S-2-Aminobutane Recovered S-2-Aminobutane Basification->Recovered S-2-Aminobutane

Caption: Workflow for the chiral resolution of a racemic profen using (S)-2-aminobutane.

Method 2: Alternative Resolving Agent - (S)-(-)-α-Methylbenzylamine

(S)-(-)-α-Methylbenzylamine is another widely used chiral amine for the resolution of carboxylic acids. The experimental protocol is similar to that of 2-aminobutane.

Method 3: Alternative Approach - Enzymatic Kinetic Resolution

This method utilizes an enzyme, often a lipase, to selectively catalyze the esterification of one enantiomer of the racemic acid, leaving the other enantiomer unreacted.[4]

Experimental Protocol:

  • Reaction Setup: The racemic profen is dissolved in an organic solvent along with an alcohol (e.g., n-butanol) and a lipase (e.g., from Candida rugosa).

  • Enzymatic Reaction: The mixture is incubated, allowing the enzyme to selectively esterify one enantiomer (typically the (S)-enantiomer for profens). The reaction progress is monitored until approximately 50% conversion is reached.

  • Separation: The unreacted (R)-enantiomer (acid) is separated from the (S)-enantiomer ester, often by extraction with an aqueous base.

  • Hydrolysis: The separated (S)-enantiomer ester is then hydrolyzed back to the (S)-enantiomer acid.

Workflow for Enzymatic Kinetic Resolution:

G Racemic Profen Racemic Profen Reaction Mixture Reaction Mixture Racemic Profen->Reaction Mixture Alcohol Alcohol Alcohol->Reaction Mixture Lipase Lipase Lipase->Reaction Mixture Selective Esterification Selective Esterification Reaction Mixture->Selective Esterification Incubation Mixture of S-Ester & R-Acid Mixture of S-Ester & R-Acid Selective Esterification->Mixture of S-Ester & R-Acid Separation Separation Mixture of S-Ester & R-Acid->Separation Extraction S-Profen Ester S-Profen Ester Separation->S-Profen Ester R-Profen Acid R-Profen Acid Separation->R-Profen Acid Hydrolysis Hydrolysis S-Profen Ester->Hydrolysis Enriched S-Profen Enriched S-Profen Hydrolysis->Enriched S-Profen

Caption: Workflow for the enzymatic kinetic resolution of a racemic profen.

Performance Comparison and Reproducibility Analysis

The following table summarizes the typical performance of each method for the resolution of a model profen. It is important to note that direct, large-scale reproducibility studies are not always available in the public literature. The "Reproducibility" column is a qualitative assessment based on the known factors influencing each method.

MethodResolving Agent/CatalystTypical Yield of Desired EnantiomerTypical Enantiomeric Excess (% ee)Reproducibility & Key Factors
Diastereomeric Salt Crystallization (S)-2-Aminobutane40-50% (theoretical max. 50%)>95% (after recrystallization)Moderate to High: Highly dependent on precise control of cooling rate, solvent composition, and temperature. Small variations can significantly impact crystal purity and yield.
Diastereomeric Salt Crystallization (S)-(-)-α-Methylbenzylamine40-50% (theoretical max. 50%)>95% (after recrystallization)Moderate to High: Similar to 2-aminobutane, success relies on meticulous control of crystallization conditions. The choice of solvent is critical.
Enzymatic Kinetic Resolution Lipase (e.g., from Candida rugosa)~45% (approaching 50% max.)>99%High: Generally more reproducible than crystallization methods as it is less sensitive to minor fluctuations in physical parameters. Enzyme activity and stability are key variables.

Discussion on Reproducibility

Diastereomeric Salt Crystallization (2-Aminobutane and alternatives):

The reproducibility of this method is inherently linked to the complex process of crystallization. Factors that can introduce variability include:

  • Supersaturation: The level of supersaturation directly influences nucleation and crystal growth rates. Inconsistent supersaturation can lead to the co-precipitation of the undesired diastereomer, reducing the enantiomeric excess.

  • Cooling Profile: The rate and profile of cooling must be precisely controlled. Rapid cooling can lead to the formation of smaller, less pure crystals.

  • Solvent System: The choice of solvent and its composition are critical. The solubility difference between the diastereomeric salts is highly solvent-dependent.

  • Impurities: The presence of impurities can inhibit or alter crystal growth, affecting both yield and purity.

While challenging, with well-defined and automated protocols, high reproducibility can be achieved in industrial settings.

Enzymatic Kinetic Resolution:

This method often offers higher reproducibility for several reasons:

  • Specificity of the Biocatalyst: The enzyme's active site provides a highly specific chiral environment for the reaction, leading to consistent enantioselectivity.

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out under mild temperature and pH conditions, which are easier to control than crystallization parameters.

  • Robustness: The process is often less sensitive to minor variations in substrate concentration and solvent purity compared to crystallization.

The main sources of variability in enzymatic resolutions are the activity and stability of the enzyme batch, which can be mitigated through proper quality control of the biocatalyst.

Conclusion

The choice of method for chiral resolution depends on various factors, including the specific properties of the target molecule, scalability, cost, and desired purity. While 2-aminobutane remains a viable and effective resolving agent for diastereomeric salt crystallization, achieving high reproducibility requires stringent control over the crystallization process. Enzymatic kinetic resolution presents a highly reproducible alternative, often yielding higher enantiomeric excess in a more controlled manner. For researchers and drug development professionals, a thorough evaluation of these methods, considering the trade-offs between yield, purity, and reproducibility, is essential for developing robust and efficient processes for the production of enantiopure compounds.

References

Navigating the Landscape of 2-Aminobutane Carbonate Derivatives: A Review of Synthetic Strategies and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

The carbamate moiety is a critical structural feature in numerous approved drugs and prodrugs, valued for its chemical stability and its ability to modulate interactions with biological targets.[1][2] Carbamates can act as peptide bond surrogates, enhance cell membrane permeability, and are utilized in prodrug design to improve the pharmacokinetic properties of parent molecules.[1][2]

General Synthetic Approaches to Carbamate Derivatives

The synthesis of carbamate derivatives can be achieved through several established chemical methodologies. A common approach involves the reaction of an amine with a suitable carbonyl source.

Experimental Protocol: General Synthesis of N-Aryl Carbamates

A representative method for the synthesis of N-aryl carbamates involves the acylation of an amine with a chloroformate.

Materials:

  • 2-Aminobutane

  • Aryl Chloroformate (e.g., Phenyl chloroformate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve 2-aminobutane (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add the aryl chloroformate (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure N-aryl-2-aminobutane carbonate derivative.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Biological Evaluation of Carbamate Derivatives

The biological activity of novel carbamate derivatives is assessed through a cascade of in vitro and in vivo assays tailored to the specific therapeutic target.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

For instance, if the derivatives are designed as enzyme inhibitors, their potency is commonly determined using an in vitro inhibition assay.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Synthesized carbamate derivatives (test compounds)

  • A known inhibitor (positive control)

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control in the assay buffer.

  • In the wells of a 96-well microplate, add the assay buffer, the target enzyme, and the diluted test compounds or control.

  • Incubate the plate for a predetermined period at a specific temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: Drug Discovery and Synthesis Workflows

To conceptualize the journey from a chemical scaffold to a potential drug candidate, the following diagrams illustrate generalized workflows in medicinal chemistry.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (HTS, FBDD) Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Establishment Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improve Potency, Selectivity, PK/PD Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical IND Filing

A generalized workflow for small molecule drug discovery.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., 2-Aminobutane, Chloroformate) Reaction Chemical Reaction (e.g., Carbamate Formation) Starting_Materials->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Carbamate Derivative Characterization->Final_Product

A typical workflow for the synthesis and purification of a target compound.

Conclusion

While a direct comparative analysis of 2-aminobutane carbonate derivatives is currently limited in the scientific literature, the foundational principles of carbamate synthesis and biological evaluation provide a robust framework for future research. The development of novel derivatives within this class will depend on systematic structure-activity relationship (SAR) studies, guided by the established protocols for synthesis, purification, and in vitro/in vivo testing. As new data emerges, a more detailed and comparative understanding of this specific chemical space will undoubtedly contribute to the broader landscape of medicinal chemistry and drug discovery.

References

Safety Operating Guide

Safe Disposal of 2-Aminobutane Carbonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-aminobutane carbonate is critical for ensuring laboratory safety and environmental protection. As a derivative of 2-aminobutane, this compound is expected to share similar hazardous properties, necessitating careful handling and adherence to regulated waste disposal protocols. This guide provides essential, step-by-step instructions for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Safety Precautions

2-Aminobutane is classified as a hazardous substance, and its carbonate salt should be handled with the same level of caution. Key hazards associated with the parent compound, 2-aminobutane, include:

  • Flammability: It is a highly flammable liquid and vapor.[1][2] Keep it away from heat, sparks, open flames, and hot surfaces.[3][4] All equipment used during handling and disposal must be grounded to prevent static discharge.[1][2]

  • Corrosivity: It causes severe skin burns and eye damage.[1][2][3]

  • Toxicity: It is harmful if swallowed or inhaled.[2][3][5]

  • Environmental Hazard: The substance is very toxic to aquatic life, with potentially long-lasting effects.[1][2][3] Therefore, it must not be flushed down the drain or allowed to enter surface waters or sewer systems.[1][2]

Personal Protective Equipment (PPE): Before beginning any disposal procedures, it is mandatory to wear appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[1][4]

II. Quantitative Data for 2-Aminobutane

The following table summarizes key quantitative data for 2-aminobutane, the parent compound of this compound. This information is essential for a comprehensive risk assessment.

PropertyValue
Molecular Formula C4 H11 N
Molecular Weight 73.13 g/mol
Boiling Point 63 °C / 145.4 °F @ 760 mmHg
Flash Point -19 °C / -2.2 °F
Autoignition Temperature 355 °C / 671 °F
Vapor Pressure 180 hPa @ 20 °C
Specific Gravity 0.720
Solubility Miscible in water
Flammability Limits Upper: 9.00%, Lower: 1.80%
Acute Toxicity (Oral) Category 3 or 4
Acute Toxicity (Dermal) Category 5
Acute Toxicity (Inhalation) Category 4
Skin Corrosion/Irritation Category 1A
Aquatic Toxicity Very toxic to aquatic life (Acute, Category 1)

Data sourced from multiple safety data sheets for 2-aminobutane.[1][2]

III. Pre-Disposal Planning and Preparation

Before proceeding with the disposal, a systematic plan must be in place.

  • Regulatory Consultation: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[1] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as regulated by the Environmental Protection Agency (EPA).[6][7]

  • Waste Container Labeling: Prepare a dedicated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste," the chemical name "this compound," and list all associated hazards (e.g., "Corrosive," "Flammable," "Toxic").

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3] It is incompatible with acids, strong oxidizing agents, and several other materials.[1]

IV. Step-by-Step Disposal Procedure

Follow these steps for the safe collection and disposal of this compound waste:

  • Work Area Preparation: Conduct all waste handling activities in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4] Ensure an emergency eyewash station and safety shower are readily accessible.

  • Waste Transfer: Carefully transfer the this compound waste into the designated hazardous waste container. Use non-sparking tools and ensure all equipment is properly grounded to prevent ignition from static electricity.[1][2]

  • Container Sealing: Securely close the waste container, ensuring it is tightly sealed to prevent leaks or the escape of vapors.[8]

  • Decontamination: Thoroughly decontaminate any non-disposable equipment that came into contact with the chemical, such as spatulas or beakers. Wash your hands and any exposed skin thoroughly after handling.[1]

  • Temporary Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[2][4]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.[2][3] Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[9]

V. Spill Management

In the event of a spill, immediate action is required to mitigate risks:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[2][4]

  • Containment: For liquid spills, use an inert absorbent material like dry sand or earth to contain the spill.[4] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Steps cluster_spill Spill Contingency A Consult Local, State, & Federal Regulations B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Work in a Chemical Fume Hood C->D E Transfer Waste Using Non-Sparking Tools D->E F Securely Seal Waste Container E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Pickup by Licensed Disposal Company G->H I Complete All Required Documentation H->I Spill Spill Occurs Spill_Response Follow Spill Management Protocol Spill->Spill_Response

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Aminobutane carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) is readily available for 2-Aminobutane Carbonate. This guide is based on the known hazards of 2-Aminobutane (sec-Butylamine), the primary hazardous component. The carbonate salt is expected to have similar toxicological and handling concerns. Always consult with a qualified safety professional before handling any chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

2-Aminobutane is a highly flammable, corrosive, and toxic substance.[1] Inhalation, ingestion, or skin contact can cause severe harm.[2] Appropriate PPE is mandatory to minimize exposure.

Required Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles are required. A face shield should also be worn where splashing is a risk.[1]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for tears or holes before and during use. Contaminated gloves must be removed and disposed of properly.

    • Protective Clothing: A flame-retardant lab coat is necessary. For larger quantities or tasks with a higher risk of splashing, chemical-resistant overalls or an apron should be worn.[1]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If a fume hood is not available or during a large spill, a full-face respirator with an appropriate organic vapor cartridge is required.

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-Aminobutane, which should be used as a reference for handling this compound.

PropertyValue
Molecular Formula C₄H₁₁N[1][3]
Molecular Weight 73.13 g/mol [3]
Appearance Colorless liquid with an ammonia-like odor[2]
Boiling Point 63°C (145.4°F)[3]
Flash Point -19°C (-2.2°F)[3]
Specific Gravity 0.720[3]
Vapor Pressure 180 hPa @ 20°C[3]
Solubility Miscible in water[3]
Flammability Limits Lower: 1.8%, Upper: 9.0%[3]
Autoignition Temperature 355°C (671°F)[3]

Step-by-Step Handling and Disposal Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]

  • Keep the container tightly closed and store it in a designated corrosives and flammables cabinet.

  • Incompatible with acids, strong oxidizing agents, and acid chlorides.[3]

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is operational and a safety shower and eyewash station are accessible.

    • Gather all necessary PPE and handling equipment (e.g., non-sparking tools).

    • Prepare a spill kit.

  • Handling:

    • Conduct all work in a chemical fume hood.

    • Ground and bond containers when transferring material to prevent static discharge.

    • Use only non-sparking tools.[3]

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.

    • Clean the work area and any equipment used.

    • Return the chemical to its designated storage location.

Disposal Plan:

  • Dispose of waste this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain.[4]

Emergency Procedures

In Case of Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the area immediately.

  • Remove all sources of ignition.

  • Ventilate the area.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

Chemical Spill Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_assessment Assess Spill Size cluster_cleanup Cleanup Procedure cluster_professional Professional Response Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Alert Alert Others & EHS Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Is the spill minor and can be handled by trained personnel? Ignition->Assess PPE Don Appropriate PPE Assess->PPE Yes Wait Wait for EHS/ Emergency Responders Assess->Wait No Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Residue in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.